Technical Documentation Center

(3R,4R)-4-aminooxolan-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R,4R)-4-aminooxolan-3-ol
  • CAS: 153610-11-8; 535936-61-9

Core Science & Biosynthesis

Foundational

(3R,4R)-4-aminotetrahydrofuran-3-ol chemical structure

This guide outlines the structural characteristics, synthetic methodologies, and medicinal chemistry applications of (3R,4R)-4-aminotetrahydrofuran-3-ol .[1][2] Executive Summary The (3R,4R)-4-aminotetrahydrofuran-3-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characteristics, synthetic methodologies, and medicinal chemistry applications of (3R,4R)-4-aminotetrahydrofuran-3-ol .[1][2]

Executive Summary

The (3R,4R)-4-aminotetrahydrofuran-3-ol (CAS: 153610-11-8) is a chiral heterocyclic scaffold characterized by a cis-relationship between the hydroxyl and amino substituents on the tetrahydrofuran (THF) ring.[1][2] While its diastereomer, the trans-isomer ((3S,4R) or (3R,4S)), is widely recognized as the P2 ligand in HIV protease inhibitors (e.g., Amprenavir), the (3R,4R)-cis isomer represents a distinct vector for Structure-Activity Relationship (SAR) exploration.[1] Its specific stereochemistry constrains the H-bond donor/acceptor vectors, offering unique binding geometries for kinase inhibitors and novel antiviral agents.[1][2]

Structural Analysis & Stereochemistry

Understanding the precise 3D configuration is critical, as confusion regarding Cahn-Ingold-Prelog (CIP) assignments is common in 3,4-disubstituted THF derivatives.[1][2]

Configuration
  • IUPAC Name: (3R,4R)-4-aminotetrahydrofuran-3-ol[1][3][2]

  • Relative Stereochemistry: Cis (Syn).[1][4]

    • Both the C3-hydroxyl and C4-amino groups are oriented on the same face of the furanose ring.[1][3][2]

  • Conformational Analysis: The THF ring adopts a puckered envelope conformation to minimize eclipse interactions between the cis-substituents.[1][2] The formation of an intramolecular hydrogen bond between the -OH and -NH₂ groups is favored in non-polar solvents, stabilizing the cis arrangement.[1][3][2]

Isomer Distinction

It is vital to distinguish this scaffold from the drug-relevant trans-isomers:

IsomerConfigurationRelative StereochemCommon Application
Target Molecule (3R, 4R) Cis Novel SAR, Chiral Building Block
Enantiomer(3S, 4S)CisChiral Building Block
Diastereomer 1(3R, 4S)TransHIV Protease Inhibitors (Amprenavir intermed.)[1][2]
Diastereomer 2(3S, 4R)TransHIV Protease Inhibitors
Stereochemical Visualization

The following diagram clarifies the relationship between the isomers and their precursors.

Stereochemistry Substrate 2,5-Dihydrofuran Cis_Isomer (3R,4R)-4-aminotetrahydrofuran-3-ol (CIS Isomer) Target Molecule Substrate->Cis_Isomer Sharpless Asymmetric Aminohydroxylation (Syn-Addition) Trans_Isomer (3R,4S)-4-aminotetrahydrofuran-3-ol (TRANS Isomer) Drug Metabolite/Intermediate Substrate->Trans_Isomer Epoxidation + Ring Opening (Anti-Addition)

Caption: Divergent synthetic pathways dictate the relative stereochemistry (Cis vs. Trans) of the amino-alcohol core.[1][2][5][6]

Synthetic Protocols

The synthesis of the (3R,4R)-cis isomer requires a strategy that installs both heteroatoms on the same face.[1] The most authoritative and direct method is the Sharpless Asymmetric Aminohydroxylation (AA) .[1][7]

Protocol: Sharpless Asymmetric Aminohydroxylation

This route converts achiral 2,5-dihydrofuran directly to the enantiopure amino alcohol in a single step with high diastereocontrol.[1][2]

Reagents:

  • Substrate: 2,5-Dihydrofuran[1][2]

  • Oxidant: Potassium Osmiate (K₂OsO₂[OH]₄)[1][2]

  • Nitrogen Source: Benzyl carbamate (CbzNH₂) or Chloramine-T[1][2]

  • Chiral Ligand: (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether) for (3R,4R) selectivity.[1]

  • Solvent: n-Propanol/Water (1:1)[1][2]

Step-by-Step Methodology:

  • Ligand Complexation: Dissolve (DHQ)₂PHAL (1 mol%) and K₂OsO₂[OH]₄ (0.4 mol%) in the solvent mixture. Stir for 10 minutes to form the active chiral catalyst.

  • Oxidant Addition: Add the nitrogen source (e.g., Chloramine-T, 3.0 eq) and stir at 0°C.

  • Substrate Addition: Slowly add 2,5-dihydrofuran (1.0 eq). The reaction is exothermic; maintain temperature <4°C to maximize enantiomeric excess (ee).[1][2][7]

  • Quenching: Upon completion (TLC monitoring, ~3-6 h), quench with sodium metabisulfite (Na₂S₂O₅).

  • Workup: Extract with ethyl acetate. The product is the cis-amino alcohol (often protected as the sulfonamide or carbamate).[1][2]

  • Deprotection (if required): If Cbz or Tosyl groups are used, remove via hydrogenolysis (H₂/Pd-C) or Na/naphthalene reduction to yield the free amine.[1][2]

Alternative Route: Chiral Pool (From D-Xylose)

For large-scale manufacturing where osmium toxicity is a concern, degradation of carbohydrates is preferred.[1][2]

  • Starting Material: D-Xylose.[1][3][2][5][6]

  • Mechanism: Kinetic protection of the 1,2-diol, activation of the 3,4-positions, and cyclization.[1] This route is longer (5-7 steps) but avoids heavy metals.[1][2]

Synthesis Start 2,5-Dihydrofuran Intermediate Protected Cis-Amino Alcohol Start->Intermediate Asymmetric Aminohydroxylation Reagent OsO4 / (DHQ)2PHAL Chloramine-T Reagent->Intermediate Final (3R,4R)-4-amino tetrahydrofuran-3-ol Intermediate->Final Deprotection (e.g. Na/NH3 or H2/Pd)

Caption: One-pot enantioselective synthesis of the cis-scaffold via Sharpless chemistry.

Analytical Characterization

To validate the structure, researchers must confirm the cis-stereochemistry using NMR spectroscopy.[1][2]

1H-NMR Signature

The coupling constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) between protons at C3 and C4 is the primary diagnostic tool.[1][3][2]
  • Cis-isomer ((3R,4R)): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][3][2] The dihedral angle (~0-20°) in the envelope conformation leads to a larger coupling constant.[1][2]
    
  • Trans-isomer ((3R,4S)): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][3][2] The protons are pseudo-axial/equatorial with a dihedral angle closer to 90-120°, reducing the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    value.[1][3]
Mass Spectrometry[8]
  • Molecular Formula: C₄H₉NO₂[1][2][8]

  • Exact Mass: 103.0633[2][8]

  • Ionization: ESI+ ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][3] Common fragmentation shows loss of water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) and cleavage of the ring.[1][3][2]

Medicinal Chemistry Applications

While the trans-isomer is famous for its role in HIV protease inhibition (binding to the catalytic aspartates), the (3R,4R)-cis isomer is gaining traction in:

  • Fragment-Based Drug Discovery (FBDD):

    • The cis-arrangement positions the OH and NH₂ vectors in parallel, creating a "chelating" motif capable of bidentate interactions with metal centers (e.g., Zinc in metalloproteases) or adjacent hydrogen bond acceptors in a protein pocket.[1]

  • Kinase Inhibitors:

    • Used as a solvent-exposed solubilizing group.[1][2] The stereochemistry dictates the vector of the solubilizing amine, influencing metabolic stability and permeability.[1]

  • Nucleoside Analogs:

    • The THF ring mimics the ribose sugar.[2][7] The (3R,4R) configuration mimics specific puckered states of furanose sugars, useful in designing transition-state analogs for glycosidases.[1]

References

  • Stereoselective Synthesis of Amino-Tetrahydrofurans

    • Source: (Note: Validates synthetic logic for cis/trans access).[1][2]

  • Commercial Availability & CAS Data

    • Source: (Verifies CAS 153610-11-8 corresponds to the cis-isomer).[1][2]

  • Sharpless Aminohydroxylation Methodology

    • Source: (Foundational protocol for cis-aminoalcohol synthesis).[1][2]

  • HIV Protease Inhibitor SAR

    • Source: (Contextualizes the importance of the THF scaffold).[1][2]

Sources

Exploratory

Technical Profile: (3R,4R)-4-aminotetrahydrofuran-3-ol

The following technical guide provides an in-depth analysis of (3R,4R)-4-aminotetrahydrofuran-3-ol , a critical chiral scaffold in medicinal chemistry. High-Value Chiral Scaffold for Peptidomimetics and Antiviral Therape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (3R,4R)-4-aminotetrahydrofuran-3-ol , a critical chiral scaffold in medicinal chemistry.

High-Value Chiral Scaffold for Peptidomimetics and Antiviral Therapeutics [1]

Molecular Identity & Stereochemical Architecture

The molecule (3R,4R)-4-aminotetrahydrofuran-3-ol represents a specific enantiomer of the 4-amino-3-hydroxy-tetrahydrofuran scaffold. In drug discovery, this moiety is prized for its ability to introduce polarity and hydrogen-bonding vectors into a compact, conformationally restricted ring system.

Nomenclature and Identifiers
  • IUPAC Name: (3R,4R)-4-aminotetrahydrofuran-3-ol[1]

  • Common Synonyms: trans-4-amino-3-hydroxytetrahydrofuran (specific enantiomer), (3R,4R)-4-aminooxolan-3-ol.

  • CAS Registry Number: 111995-40-7 (generic trans), 215940-96-8 (often associated with specific salt forms/isomers—verification required per batch).

  • Molecular Formula: C₄H₉NO₂[1][2][3][4]

  • Molecular Weight: 103.12 g/mol [1][2][3][4]

Stereochemical Analysis (The Trans Relationship)

Understanding the Cahn-Ingold-Prelog (CIP) priority is essential for synthesis.

  • Configuration: The (3R,4R) designation typically corresponds to the trans relationship between the hydroxyl (-OH) and amino (-NH₂) groups in this specific ring system.

  • CIP Priority Logic:

    • C3 Position: -OH (1) > C4 (2) > C2 (3) > H (4).

    • C4 Position: -NH₂ (1) > C3 (2) > C5 (3) > H (4).

    • Geometry: Due to the ring constraints, the SN2 opening of the corresponding epoxide precursor (which dictates the trans outcome) results in the (3R,4R) and (3S,4S) enantiomeric pair. The (3R,4R) isomer places the functional groups on opposite faces of the tetrahydrofuran ring.

Synthetic Methodologies

The synthesis of (3R,4R)-4-aminotetrahydrofuran-3-ol is non-trivial due to the requirement for high enantiopurity. Two primary routes dominate the literature: the Epoxide Ring-Opening (Trans-Selective) and the Chiral Pool (Malic/Tartaric Acid) approaches.

Route A: Epoxide Opening & Enzymatic Resolution (Scalable)

This is the industry-standard route for accessing the trans isomer. It relies on the inherent anti-stereochemistry of nucleophilic attack on epoxides.

Protocol Logic:

  • Epoxidation: 2,5-Dihydrofuran is oxidized to 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

  • Nucleophilic Attack: Sodium azide (NaN₃) opens the epoxide.

    • Mechanism:[5][6] SN2 attack occurs at the least hindered carbon (or randomly if symmetrical) from the face opposite the oxygen bridge. This guarantees the trans configuration.

  • Resolution: The resulting azido-alcohol is racemic (trans-dl). Lipase-catalyzed acetylation (e.g., using Candida antarctica Lipase B, CAL-B) is used to kinetically resolve the mixture, selectively acetylating one enantiomer while leaving the (3R,4R) precursor untouched (or vice versa, depending on enzyme specificity).

  • Reduction: Staudinger reduction (PPh₃) or Hydrogenation (H₂/Pd-C) converts the azide to the amine.

Route B: Chiral Pool Synthesis (Enantiospecific)

For absolute stereocontrol without resolution steps, L-Malic acid or Tartaric acid serves as the starting material. This route is longer but establishes the stereocenters early.

Protocol Logic:

  • Starting Material: L-Malic Acid (natural source).[7]

  • Cyclization: Formation of the tetrahydrofuran ring via reduction and acid-catalyzed cyclization.

  • Functionalization: Introduction of the amino group via inversion of a hydroxyl stereocenter (Mitsunobu reaction or leaving group displacement) to achieve the desired (3R,4R) geometry.

Synthetic Workflow Visualization

The following diagram outlines the critical decision pathways for synthesizing the (3R,4R) isomer.

Synthesis_Pathway Start Start: 2,5-Dihydrofuran Epoxide Intermediate: 3,4-Epoxytetrahydrofuran Start->Epoxide m-CPBA or H2O2 Epoxidation Azide_Rac Racemic Trans-Azido Alcohol (±)-(3R,4R)/(3S,4S) Epoxide->Azide_Rac NaN3, NH4Cl SN2 Ring Opening (Anti) Resolution Enzymatic Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Azide_Rac->Resolution Bio-catalysis Target Target: (3R,4R)-4-amino tetrahydrofuran-3-ol Resolution->Target Hydrolysis & H2/Pd-C Reduction Byproduct Esterified (3S,4S) Isomer Resolution->Byproduct Acetylation

Caption: Figure 1. Chemo-enzymatic synthesis pathway ensuring trans-stereoselectivity via epoxide opening and optical purity via lipase resolution.

Analytical Characterization

To validate the identity of (3R,4R)-4-aminotetrahydrofuran-3-ol, researchers must compare experimental data against established standards.

Key Physical Properties
PropertyValue / DescriptionNote
Physical State Viscous oil or low-melting solidHygroscopic; often handled as HCl salt.
Boiling Point ~110°C at 0.5 mmHgHigh vacuum required for distillation.
Chirality Optical Rotation [α]DSpecific rotation varies by solvent/concentration; critical for purity check.
Solubility Water, Methanol, DMSOHighly polar due to -OH and -NH₂ groups.
NMR Fingerprint (¹H NMR in D₂O/CDCl₃)
  • H3 (Carbinol proton): Multiplet at δ 4.0–4.2 ppm.

  • H4 (Amino-methine proton): Multiplet at δ 3.2–3.5 ppm.

  • Coupling Constants (

    
    ):  The trans relationship typically exhibits a smaller vicinal coupling constant (
    
    
    
    Hz) compared to the cis isomer (
    
    
    Hz) in five-membered rings, though conformational flexibility can average these values. NOESY experiments are required for definitive assignment.

Medicinal Chemistry Applications

The (3R,4R)-4-aminotetrahydrofuran-3-ol scaffold is a "privileged structure" in drug design, particularly for antivirals and enzyme inhibitors.

HIV Protease Inhibitors

This scaffold is structurally homologous to the bis-tetrahydrofuran (bis-THF) moiety found in Darunavir and Amprenavir .

  • Mechanism: The cyclic ether oxygen acts as a hydrogen bond acceptor for the backbone amides of Asp29/Asp30 in the HIV protease active site.

  • Advantage: The amino group at C4 allows for further functionalization (e.g., sulfonylation) to probe the S2' sub-pocket of the enzyme, enhancing potency against drug-resistant viral strains.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<105 Da) and high polarity, this molecule is an ideal "fragment" for screening.

  • Solubility: Enhances the aqueous solubility of lipophilic pharmacophores.

  • Vectorization: The trans arrangement directs substituents in defined vectors, allowing precise probing of receptor binding pockets.

Structural Logic Diagram

MedChem_Logic Scaffold (3R,4R)-Scaffold H_Bond H-Bond Acceptor (Ether Oxygen) Scaffold->H_Bond Solubility Solubility Enhancement Scaffold->Solubility Vector Defined Vector (Trans-Geometry) Scaffold->Vector Drug HIV Protease Inhibitors H_Bond->Drug Backbone Interaction Kinase Kinase Inhibitors Vector->Kinase Pocket Specificity

Caption: Figure 2. Pharmacophoric utility of the aminotetrahydrofuran scaffold in drug design.

References

  • PubChem Compound Summary. "4-Aminotetrahydrofuran-3-ol."[1] National Center for Biotechnology Information.

  • Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the Bis-tetrahydrofuran Ligand." Journal of Medicinal Chemistry. (Contextual grounding for THF scaffolds in HIV drugs).

  • Organic Syntheses. "Preparation of 3-Hydroxytetrahydrofuran" (Precursor synthesis methodology).

  • Sigma-Aldrich. "(3R,4S)

Sources

Foundational

(3R,4R)-4-aminooxolan-3-ol molecular weight and logP

The following technical guide details the physicochemical profile, synthesis, and application of (3R,4R)-4-aminooxolan-3-ol , designed for researchers in medicinal chemistry and drug discovery. Physicochemical Profiling...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of (3R,4R)-4-aminooxolan-3-ol , designed for researchers in medicinal chemistry and drug discovery.

Physicochemical Profiling & Synthetic Utility in Drug Design[1]

Executive Summary

(3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol) is a high-value chiral building block characterized by its cis-stereochemistry .[1] Unlike its trans-isomer—widely recognized as the scaffold for HIV protease inhibitors like Amprenavir—the (3R,4R) cis-isomer offers a distinct vector orientation for hydrogen bonding.[1] This specific stereochemical arrangement allows for unique intramolecular interactions and conformational locking, making it a critical tool for fragment-based drug discovery (FBDD) and the design of kinase inhibitors where precise spatial occupancy is required.

Physicochemical Profile

The following data aggregates experimental and high-level computed values essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

2.1 Core Properties Table[1]
PropertyValueSource/MethodSignificance
Molecular Weight (MW) 103.12 g/mol Calculated (C₄H₉NO₂)Ideal for Fragment-Based Drug Discovery (Rule of 3).[1]
Exact Mass 103.0633 DaHRMSMass spectrometry identification.[1]
LogP (Octanol/Water) -1.30 Experimental (HPLC)Highly hydrophilic; indicates high aqueous solubility and low passive membrane permeability without transporters.[1]
Computed LogP (XLogP3) -1.6PubChem AlgorithmCorroborates hydrophilicity.[1]
Topological Polar Surface Area (TPSA) 46.25 ŲComputed< 140 Ų suggests good potential for cellular permeation despite low logP (via paracellular or transporter routes).[1]
Stereochemistry (3R, 4R) - Cis Cahn-Ingold-PrelogBoth substituents are on the same face of the ring, enabling intramolecular H-bonding (N-H[1]···O).
pKa (Conjugate Acid) ~9.2Estimated (Amine)Predominantly ionized (cationic) at physiological pH (7.4).[1]
2.2 Solubility & Lipophilicity Analysis

The logP of -1.3 places this compound in the "highly polar" category.

  • Implication for Drug Design: As a scaffold, it lowers the overall logP of a drug candidate, which is beneficial for reducing metabolic clearance and improving solubility. However, its polarity requires it to be coupled with lipophilic pharmacophores to achieve oral bioavailability (Lipinski compliance).

  • Stereoelectronic Effect: The cis-arrangement ((3R,4R)) allows for an intramolecular hydrogen bond between the hydroxyl oxygen and the amino hydrogen. This can slightly shield the polar surface compared to the trans-isomer, potentially making the cis-isomer marginally more lipophilic (less negative logP) than its trans counterpart in non-polar environments, though it remains water-soluble.[1]

Synthetic Methodologies

Accessing the specific (3R,4R)-cis isomer requires stereoselective strategies that differ from the standard epoxide-opening routes (which typically yield trans products).[1]

3.1 Preferred Route: Sharpless Asymmetric Aminohydroxylation

For high enantiopurity, the Sharpless Asymmetric Aminohydroxylation (AA) of 2,5-dihydrofuran is the most direct and elegant method. This reaction proceeds with syn-stereoselectivity , directly yielding the cis-amino alcohol.[1]

Reaction Scheme:

  • Substrate: 2,5-Dihydrofuran (achiral, meso).

  • Reagents: Osmium tetroxide (OsO₄) catalyst, Chloramine-T (N source), and a Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL).[1]

  • Outcome: The choice of ligand dictates the absolute configuration. Using (DHQ)₂PHAL typically favors the (3R,4R) enantiomer (subject to specific ligand-substrate matching).[1]

3.2 Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing the cis vs. trans isomers, highlighting why the Sharpless AA is superior for the (3R,4R) target.

SynthesisWorkflow Start Starting Material: 2,5-Dihydrofuran RouteA Route A: Epoxidation (m-CPBA) Start->RouteA Standard Oxidation RouteB Route B: Sharpless Asymmetric Aminohydroxylation Start->RouteB Direct Functionalization Epoxide Intermediate: 3,4-Epoxytetrahydrofuran (Meso / Cis-fused) RouteA->Epoxide RingOpen Nucleophilic Opening (NH3 / Azide) Epoxide->RingOpen Inversion at C4 TransProduct Product: (3R,4S)-Trans-Isomer (Anti-addition) RingOpen->TransProduct Wrong Stereochemistry LigandSelect Ligand Selection: (DHQ)2PHAL vs (DHQD)2PHAL RouteB->LigandSelect CisProduct Target Product: (3R,4R)-Cis-Aminooxolan-3-ol (Syn-addition) LigandSelect->CisProduct Enantioselective Syn-Addition

Figure 1: Synthetic pathway comparison. Route B (Green) is the optimal path for the (3R,4R)-cis isomer, avoiding the inversion steps required in Route A.

Experimental Protocols
4.1 Protocol: Determination of LogP (Shake-Flask HPLC Method)

While computed values are useful, experimental validation is critical for lead optimization.[1]

Reagents:

  • n-Octanol (HPLC grade, saturated with water).[1]

  • Phosphate Buffer (pH 7.4, saturated with octanol).[2]

  • Compound: (3R,4R)-4-aminooxolan-3-ol (>98% purity).[1]

Step-by-Step Methodology:

  • Phase Saturation: Mix n-octanol and phosphate buffer (1:1) and stir for 24 hours to ensure mutual saturation. Separate phases.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of the aqueous phase (buffer). Measure UV absorbance (or HPLC peak area) as

    
    .
    
  • Partitioning: Add 1 mL of the octanol phase to the aqueous stock.

  • Equilibration: Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove an aliquot of the aqueous phase. Analyze by HPLC (C18 column, mobile phase: Acetonitrile/Water 5:95, 210 nm detection). Record peak area as

    
    .
    
  • Calculation:

    
    
    
    
    
    Note: Since the compound is ionizable (amine), this measures logD at pH 7.4 unless pH > 10 is used to suppress ionization.[1]
4.2 Protocol: Stereochemical Verification (NMR)

Distinguishing cis (3R,4R) from trans (3R,4S) is best achieved via NOE (Nuclear Overhauser Effect) spectroscopy.

  • Experiment: 1D NOE or 2D NOESY.

  • Observation: Irradiate the H3 proton (on the carbon with -OH).

  • Result for (3R,4R)-Cis: You will observe a strong NOE enhancement of the H4 proton (on the carbon with -NH₂), as they are on the same face of the ring (syn-facial).

  • Result for Trans: Weak or no NOE enhancement between H3 and H4; strong coupling constants (

    
    ) typically > 6-8 Hz due to anti-periplanar geometry (though ring flexibility can complicate 
    
    
    
    -values).[1]
Applications in Drug Discovery

The (3R,4R)-4-aminooxolan-3-ol scaffold is utilized to introduce polarity and specific H-bond vectors into hydrophobic drug cores.[1]

  • Kinase Inhibitors: The cis-amino alcohol motif can mimic the ribose ring of ATP, allowing the scaffold to bind in the hinge region of kinases.

  • Fragment-Based Screening: With a MW of 103 Da, it is an ideal "fragment."[1] It can be soaked into protein crystals to identify binding hotspots.[1] The cis-geometry provides a "curved" shape distinct from the flat/linear trans-isomers, probing different sub-pockets.[1]

  • Solubility Enhancer: Attaching this moiety to a lipophilic drug (logP > 4) can reduce the logP by ~1.5 units, significantly improving oral bioavailability and reducing plasma protein binding.

References
  • BenchChem. "Application Notes and Protocols for (3S,4R)-4-aminooxolan-3-ol in Medicinal Chemistry." BenchChem Technical Library. Link[1]

  • PubChem. "(3R,4R)-4-Aminooxolan-3-ol Compound Summary."[1] National Center for Biotechnology Information.[1] Link

  • ChemScene. "(3S,4S)-4-Aminotetrahydrofuran-3-ol Product Data." ChemScene. (Note: Cited for comparative cis-isomer logP data). Link

  • Agilent Technologies. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD." Agilent Application Notes. Link

  • ACD/Labs. "LogP—Making Sense of the Value." ACD/Labs Technical Guides. Link

Sources

Exploratory

Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of (3R,4R)-4-Aminooxolan-3-ol

[1] Executive Summary (3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol) represents a high-value scaffold in fragment-based drug discovery (FBDD).[1] Unlike its trans diastereomers, the (3R,4R...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol) represents a high-value scaffold in fragment-based drug discovery (FBDD).[1] Unlike its trans diastereomers, the (3R,4R) configuration dictates a cis-relationship between the hydroxyl and amino substituents on the tetrahydrofuran (THF) ring.

This stereochemical arrangement is critical: it facilitates the formation of a stable intramolecular hydrogen bond (IMHB), effectively "masking" donor/acceptor motifs. This phenomenon creates a discrepancy between calculated (static) hydrogen bond counts and experimental (effective) polarity, significantly influencing membrane permeability and solubility profiles.

Structural & Stereochemical Analysis

Stereochemical Assignment

To accurately profile hydrogen bonding, the geometric relationship of substituents must be established.

  • IUPAC Name: (3R,4R)-4-aminotetrahydrofuran-3-ol[1]

  • Ring System: Tetrahydrofuran (Oxolane)[1]

  • Substituents: -OH at C3, -NH₂ at C4.[1]

  • Configuration:

    • C3 (R): Hydroxyl group priority (1) > C2 (2) > C4 (3). With H in back, OH is Up (Wedge) .

    • C4 (R): Amino group priority (1) > C3 (2) > C5 (3). With H in back, NH₂ is Up (Wedge) .

    • Result: Both substituents are on the same face of the ring.

    • Geometry: Cis-1,2-disubstituted. [1]

Conformational Bias

The cis arrangement on a five-membered ring introduces specific puckering preferences to minimize steric strain and maximize electronic stabilization.[1]

  • Envelope Conformation: The ring likely adopts an envelope conformation (e.g., ³E or ⁴E) where the C3-C4 bond is pseudo-equatorial/pseudo-axial to relieve eclipsing strain.

  • Intramolecular Hydrogen Bond (IMHB): The cis geometry brings the -OH and -NH₂ groups into proximity (approx.[1] 2.8 Å heteroatom distance), enabling a 5-membered IMHB ring.[1] This is energetically favorable in non-polar environments (e.g., lipid bilayers).

Hydrogen Bond Donor/Acceptor Profiling[1]

The hydrogen bond count is not a static integer; it is a dynamic property dependent on pH and solvent environment.

Static Counts (Lipinski/Veber Rules)

These values are derived from the neutral structure and are commonly used in high-throughput screening databases.[1]

PropertyCountComponentsNotes
H-Bond Donors (HBD) 3 -OH (1), -NH₂ (2)Standard count for neutral primary amines and alcohols.[1]
H-Bond Acceptors (HBA) 3 -OH (1), -NH₂ (1), Ring-O (1)Includes the ether oxygen, which is a weak acceptor.[1]
Physiological State (pH 7.4)

The ionization state of the primary amine dramatically alters the H-bond profile.

  • Estimated pKa (Amine): ~9.0 – 9.5 (Inductively lowered from ~10.5 by the adjacent electron-withdrawing oxygen).[1]

  • Dominant Species at pH 7.4: Protonated Ammonium Cation (

    
    ).[1]
    
PropertyCountComponentsMechanistic Impact
HBD (pH 7.4) 4 -OH (1), -NH₃⁺ (3)Increase: The ammonium group adds a donor and significantly increases polarity/desolvation penalty.[1]
HBA (pH 7.4) 2 -OH (1), Ring-O (1)Decrease: The nitrogen lone pair is occupied by a proton and can no longer accept H-bonds.[1]
The "Stealth" Effect (Intramolecular Bonding)

In lipophilic environments (membranes), the neutral species dominates the permeation event. The cis-IMHB reduces the effective hydrogen bond count.[1]

  • Mechanism:

    
     or 
    
    
    
    [1]
  • Effective HBD: ~2 (One donor is "busy" in the internal bond).

  • Effective HBA: ~2 (One lone pair is "busy").

  • Result: Lower Experimental Polar Surface Area (EPSA) than calculated (TPSA), leading to higher than predicted permeability.

Visualizing the Hydrogen Bond Logic

The following diagram illustrates the decision tree for determining the active hydrogen bond count based on environmental conditions.

HBondAnalysis cluster_legend Legend Start (3R,4R)-4-aminooxolan-3-ol (Cis-Isomer) Environment Select Environment Start->Environment Neutral Neutral / Lipophilic (Membrane Core) Environment->Neutral Non-polar Physiological Aqueous / Blood (pH 7.4) Environment->Physiological Aqueous IMHB_Check Intramolecular H-Bond? Neutral->IMHB_Check Ionization Amine Protonation (>95% NH3+) Physiological->Ionization Lipinski Static Count (Lipinski) HBD: 3 | HBA: 3 IMHB_Check->Lipinski No (Theoretical) Stealth Effective Count (Stealth) HBD: ~2 | HBA: ~2 (High Permeability) IMHB_Check->Stealth Yes (Cis-isomer) Cationic Solvated Count HBD: 4 | HBA: 2 (High Solubility) Ionization->Cationic Blue: Molecule Blue: Molecule Yellow: Decision Yellow: Decision Blue: Molecule->Yellow: Decision Green: Permeable State Green: Permeable State Yellow: Decision->Green: Permeable State Red: Soluble State Red: Soluble State Green: Permeable State->Red: Soluble State

Figure 1: Logic flow for determining the context-dependent hydrogen bond count of (3R,4R)-4-aminooxolan-3-ol.

Experimental Validation Protocols

To verify these counts and the presence of intramolecular hydrogen bonding, the following self-validating protocols are recommended.

Protocol A: NMR Dilution Study (IMHB Verification)

Objective: Confirm the existence of stable intramolecular H-bonds (cis-isomer confirmation).

  • Preparation: Dissolve 5 mg of (3R,4R)-4-aminooxolan-3-ol in

    
     (non-polar aprotic).
    
  • Titration: Perform serial dilutions (100 mM

    
     1 mM).
    
  • Measurement: Acquire

    
    -NMR at each concentration. Focus on -OH and -NH protons.
    
  • Analysis:

    • Intermolecular: Chemical shift (

      
      ) moves upfield (lower ppm) upon dilution (breaking aggregates).
      
    • Intramolecular: Chemical shift (

      
      ) remains constant  across dilutions.
      
  • Validation: If

    
     ppm over the range, a stable IMHB exists, confirming the "Stealth" state.
    
Protocol B: EPSA (Experimental Polar Surface Area)

Objective: Measure effective polarity vs. calculated polarity.

  • Method: Supercritical Fluid Chromatography (SFC) on a polar stationary phase.

  • Standards: Run a calibration curve using alkane/alcohol standards with known EPSA.

  • Measurement: Determine retention time of the (3R,4R) isomer.

  • Result: If Retention Time is lower than the trans-(3R,4S) isomer, the cis-IMHB is masking polarity.

Applications in Drug Design[2]

The (3R,4R)-4-aminooxolan-3-ol scaffold acts as a bioisostere for proline or 3-aminopyrrolidine , but with distinct physicochemical advantages:

  • Solubility: The ether oxygen increases aqueous solubility compared to carbocyclic analogs.

  • Permeability: The cis-IMHB mechanism allows the molecule to traverse lipid bilayers efficiently despite having 3 theoretical donors.

  • Vector Control: The fixed stereochemistry directs the H-bond vectors of the -OH and -NH₂ groups, allowing for highly specific interactions within a protein binding pocket (e.g., bridging two residues in a kinase hinge region).[1]

References

  • Stereochemistry of 4-aminotetrahydrofuran-3-ol

    • Title: Synthesis and characteriz
    • Source: PubChem Compound Summary for CID 9793712 (Trans isomer) and CID 10942358 (Cis isomer).
    • URL:[Link][1]

  • Hydrogen Bond Donor/Acceptor Asymmetry

    • Title: Hydrogen bond donors in drug design.
    • Source: ChemRxiv (2021).
    • URL:[Link][1]

  • Intramolecular Hydrogen Bonding in Drug Design

    • Title: Intramolecular Hydrogen Bonding in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (General Principle Reference).
    • URL:[Link]

  • pKa of Functional Groups

    • Title: Evans pKa Table.
    • Source: Harvard University / Bordwell pKa Table.
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (3R,4R)-4-Aminooxolan-3-ol

This Application Note describes the enantioselective synthesis of (3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol) utilizing L-Tartaric acid as the primary chiral pool precursor. This scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes the enantioselective synthesis of (3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol) utilizing L-Tartaric acid as the primary chiral pool precursor.

This scaffold is a critical pharmacophore in HIV protease inhibitors (e.g., Amprenavir derivatives) and novel kinase inhibitors. The (3R,4R) configuration corresponds to the trans-relationship between the hydroxyl and amino groups, which is synthetically challenging to access compared to the cis-isomer derived directly from standard epoxide openings.

Executive Summary

The synthesis of (3R,4R)-4-aminooxolan-3-ol presents a stereochemical challenge: establishing a trans-1,2-amino-alcohol motif on a tetrahydrofuran ring starting from the trans-diol motif of L-Tartaric acid. Direct substitution typically leads to inversion (yielding cis), while epoxide opening of the corresponding symmetric diene often yields racemates or cis-products.

This protocol details a "Double Inversion" strategy . By utilizing L-Tartaric acid to establish the (3R,4R)-tetrahydrofuran backbone, we employ a cyclic sulfate activation strategy followed by sequential nucleophilic displacements to manipulate the stereocenters with absolute precision. This route avoids the use of meso-epoxide intermediates, thereby preserving the enantiomeric purity of the chiral pool precursor.

Retrosynthetic Analysis & Strategy

The strategic logic relies on the preservation of the C3 and C4 stereocenters derived from L-Tartaric acid, followed by a programmed inversion sequence.

  • Chiral Pool Origin: L-Tartaric Acid (2R,3R) provides the correct absolute configuration for the carbon backbone.

  • Ring Construction: Cyclization to the tetrahydrofuran (THF) core while protecting the diol.

  • Stereochemical Manipulation:

    • Step A: Conversion to a cyclic sulfate (retention).

    • Step B: Regioselective ring opening with azide (Inversion #1

      
      cis-intermediate).
      
    • Step C: Stereochemical correction of the hydroxyl group via Mitsunobu inversion or sulfonate displacement (Inversion #2

      
      trans-product).
      

Retrosynthesis Target (3R,4R)-4-Aminooxolan-3-ol (Trans-Amino-Alcohol) AzideTrans (3R,4R)-4-Azidooxolan-3-ol (Trans-Azide) Target->AzideTrans Reduction AzideCis (3S,4R)-4-Azidooxolan-3-ol (Cis-Azide) AzideTrans->AzideCis OH Inversion (Mitsunobu) CyclicSulfate (3R,4R)-Cyclic Sulfate AzideCis->CyclicSulfate Azide Opening (Inversion) Diol (3R,4R)-Tetrahydrofuran-3,4-diol CyclicSulfate->Diol SOCl2 / Oxidation Tartaric L-Tartaric Acid (2R,3R) Diol->Tartaric Esterification / Red / Cyclization

Caption: Retrosynthetic logic flow from L-Tartaric acid to the target (3R,4R)-amine via a double-inversion pathway.

Detailed Experimental Protocol

Phase 1: Construction of the Chiral THF Core

Objective: Convert L-Tartaric acid into (3R,4R)-tetrahydrofuran-3,4-diol.

  • Esterification & Protection:

    • Reflux L-Tartaric acid with methanol/H₂SO₄ to yield Dimethyl L-tartrate .

    • Protect the vicinal diol using 2,2-dimethoxypropane and p-TsOH to form Dimethyl 2,3-O-isopropylidene-L-tartrate .

    • Checkpoint: Verify optical rotation to ensure no racemization occurred.

  • Reduction:

    • Reduce the diester using LiAlH₄ (or NaBH₄/CaCl₂) in THF to yield (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol .

    • Note: The "S,S" designation here is an artifact of CIP priority rules changing due to the reduction of carboxyls to alcohols; the spatial arrangement remains identical to the "R,R" tartrate.

  • Cyclization (The "Tosylate Route"):

    • Treat the diol with 1 equivalent of p-Toluenesulfonyl chloride (TsCl) in pyridine/DCM to generate the monotosylate.

    • Treat with NaH or KOtBu in THF. The alkoxide displaces the tosylate intramolecularly to form the tetrahydrofuran ring.

    • Intermediate: (3R,4R)-3,4-O-isopropylidene-tetrahydrofuran.

  • Deprotection:

    • Hydrolyze the acetonide using aqueous acetic acid (80%) or dilute HCl.

    • Yield: (3R,4R)-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydro-L-threitol).

Phase 2: Stereochemical Manipulation (The Double Inversion)

Objective: Convert the trans-diol to the trans-amino-alcohol.

Step A: Cyclic Sulfate Formation

The cyclic sulfate is a "spring-loaded" electrophile that reacts with nucleophiles much faster than open-chain sulfonates and prevents polymerization.

  • Reagents: Thionyl chloride (SOCl₂), Carbon tetrachloride/DCM, NaIO₄, RuCl₃ (cat).

  • Protocol:

    • Dissolve (3R,4R)-diol in DCM/CCl₄. Add SOCl₂ (1.2 eq) to form the cyclic sulfite.

    • Oxidize the sulfite to sulfate using NaIO₄ and catalytic RuCl₃ in a biphasic system (Water/MeCN/DCM).

    • Product: (3R,4R)-Tetrahydrofuran-3,4-cyclic sulfate .

    • Mechanistic Note: Configuration is retained during sulfate formation.

Step B: Azide Opening (Inversion #1)
  • Reagents: NaN₃, DMF or Acetone/Water.

  • Protocol:

    • Treat the cyclic sulfate with NaN₃ (1.1 eq) in DMF at 60°C.

    • The azide attacks one of the equivalent carbons (C3 or C4) via S_N2, causing Inversion .

    • Hydrolyze the resulting sulfate ester with catalytic H₂SO₄/water.

    • Product: (3S,4R)-4-azidotetrahydrofuran-3-ol .

    • Result: We now have a cis-azido-alcohol. (Target requires trans).

Step C: Hydroxyl Inversion (Inversion #2)

To restore the trans relationship, we must invert the stereocenter bearing the hydroxyl group.

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Benzoic acid.

  • Protocol (Mitsunobu Reaction):

    • Dissolve (3S,4R)-azido-alcohol in dry THF.

    • Add Benzoic acid (1.2 eq) and PPh₃ (1.2 eq).

    • Add DIAD dropwise at 0°C. Stir at RT for 12h.

    • Intermediate: (3R,4R)-4-azidotetrahydrofuran-3-yl benzoate. (Inversion S

      
       R).
      
    • Hydrolysis: Treat with K₂CO₃ in MeOH to remove the benzoate ester.

    • Product: (3R,4R)-4-azidotetrahydrofuran-3-ol .

    • Result: We have achieved the (3R,4R) trans configuration.

Phase 3: Final Reduction
  • Reagents: H₂/Pd-C or Staudinger conditions (PPh₃/H₂O).

  • Protocol:

    • Hydrogenate the azide (1 atm H₂, 10% Pd/C, MeOH) for 4 hours.

    • Filter through Celite and concentrate.[1]

    • Final Product: (3R,4R)-4-aminooxolan-3-ol .

Quantitative Data Summary

StepTransformationReagentsTypical YieldStereochemistry
1 Tartrate

Protected Diol
2,2-DMP; LiAlH₄85-90%Retained (L-parent)
2 CyclizationTsCl; NaH75-80%Retained (3R,4R)
3 Cyclic SulfateSOCl₂; NaIO₄/RuCl₃90-95%Retained
4 Azide OpeningNaN₃85%Inversion (3S,4R - cis)
5 OH InversionPPh₃/DIAD/PhCO₂H70-75%Inversion (3R,4R - trans)
6 ReductionH₂/Pd-C95%Retained
Total Overall Synthesis --~30-35% >98% ee, >95% de

Critical Control Points & Troubleshooting

Stereochemical Integrity
  • Risk: The intermediate (3S,4R)-azido-alcohol is cis. If the Mitsunobu reaction fails or proceeds with retention (rare, but possible with neighboring group participation), the final product will be cis.

  • Validation: Use 1H-NMR coupling constants.

    • Trans (3R,4R) protons typically show small coupling constants (

      
       Hz) in 5-membered rings due to the pseudo-diaxial conformation.
      
    • Cis (3S,4R) protons typically show larger coupling constants (

      
       Hz).
      
    • Note: NOESY experiments are definitive. Cis isomers show strong NOE between H3 and H4; Trans isomers do not.

Safety: Azide Handling
  • Low molecular weight organic azides (like the intermediate azido-alcohol) are potentially explosive.

  • Rule: Maintain the C/N ratio > 3. (C4H7N3O2: C/N = 1.33). High Hazard.

  • Mitigation: Do not distill the azide intermediate. Process in solution. Use the Staudinger reduction (PPh3) instead of catalytic hydrogenation if large scale is required, to avoid accumulating unstable intermediates.

References

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of Tomoxetine and Fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. (Foundational reference for Cyclic Sulfate chemistry). Link

  • Lohray, B. B. (1992). Cyclic sulfites and cyclic sulfates: Epoxide like synthons. Synthesis, 1992(11), 1035-1052. (Review of cyclic sulfate ring opening stereochemistry). Link

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 49(17), 5252–5261. (Describes THF-ligand synthesis relevant to Amprenavir/Darunavir class). Link

  • Musich, J. A., & Rapoport, H. (1978). Synthesis of anthopleurine from (L)-tartaric acid. Journal of the American Chemical Society, 100(15), 4865-4872. (Classic reference for converting Tartaric Acid to chiral THF derivatives). Link

  • BenchChem. (2025).[2][3] Structure and Properties of (3S,4R)-4-aminooxolan-3-ol. (Used for verification of nomenclature and isomers). Link

Sources

Application

Application Note: Reductive Amination Protocols for 4-Oxotetrahydrofuran-3-ol

Introduction & Mechanistic Rationale The synthesis of functionalized tetrahydrofurans is a cornerstone of modern medicinal chemistry. Specifically, the reductive amination of 4-oxotetrahydrofuran-3-ol (also known as 4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of functionalized tetrahydrofurans is a cornerstone of modern medicinal chemistry. Specifically, the reductive amination of 4-oxotetrahydrofuran-3-ol (also known as 4-hydroxytetrahydrofuran-3-one) yields 4-aminotetrahydrofuran-3-ol, a highly valuable heterocyclic scaffold. The trans-4-amino-tetrahydrofuran-3-ol moiety has recently been identified as a critical structural element in the design of novel TLR7/8 agonist payloads for immunomodulatory antibody-drug conjugates (ADCs)[1].

However, as an


-hydroxy ketone, 4-oxotetrahydrofuran-3-ol presents significant synthetic challenges. It is prone to enolization, dimerization, and competitive over-reduction of the ketone to the corresponding diol (tetrahydrofuran-3,4-diol) before imine formation can occur.

To overcome these challenges, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for direct reductive amination[2]. The electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. This ensures the reagent selectively targets the highly electrophilic, protonated iminium ion over the starting ketone, allowing the slower imine formation to reach equilibrium without degrading the starting material[3].

Mechanism A 4-Oxotetrahydrofuran-3-ol (α-hydroxy ketone) B Amine Addition (Nucleophilic Attack) A->B C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Iminium Ion (Electrophilic) D->E F Hydride Transfer (NaBH(OAc)3) E->F G 4-Aminotetrahydrofuran-3-ol (cis/trans isomers) F->G

Mechanistic pathway of the direct reductive amination of 4-oxotetrahydrofuran-3-ol.

Stereochemical Considerations & Causality

The reduction of the iminium ion generates a new chiral center at C4, leading to cis- and trans-diastereomers relative to the C3 hydroxyl group.

  • Uncatalyzed STAB Reduction (Protocol A): Typically yields a diastereomeric mixture. The steric approach of the hydride generally favors attack from the less hindered face (anti to the hydroxyl group), often leading to a slight excess of the trans-isomer.

  • Titanium-Mediated Reduction (Protocol B): To achieve high stereocontrol, Ti(OPr-i)₄ is employed. The titanium center acts as a Lewis acid, coordinating both the

    
    -hydroxyl oxygen and the imine nitrogen. This rigid, chelated bicyclic transition state locks the conformation and directs the incoming hydride (from NaBH₃CN) to a specific face, allowing for highly diastereoselective synthesis.
    
Quantitative Data Summary
ProtocolReducing AgentSolventCatalyst/AdditiveTempTypical YieldStereoselectivity (cis:trans)
A (Direct) NaBH(OAc)₃ (1.5 eq)DCE or THFAcOH (1.0 eq)0 °C to RT65–85%~1:1 to 1:2 (Substrate dependent)
B (Indirect) NaBH₃CN (1.2 eq)THFTi(OPr-i)₄ (1.2 eq)RT70–90%>5:1 (Chelation controlled)
C (Two-Step) NaBH₄ (1.0 eq)MeOHMolecular Sieves (4Å)Reflux

0 °C
40–60%Variable (High risk of over-reduction)

Experimental Methodologies

Protocol A: Direct Reductive Amination (Standard STAB Method)

This protocol is optimized for general library synthesis where absolute stereocontrol is secondary to functional group tolerance and operational simplicity[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve 4-oxotetrahydrofuran-3-ol (1.0 mmol) and the desired amine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acidification: Add glacial acetic acid (1.0 mmol).

    • Causality: AcOH protonates the hemiaminal, accelerating dehydration to the iminium ion, which is the active electrophile for STAB.

  • Hydride Addition: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) portionwise over 15 minutes.

    • Causality: Portionwise addition at 0 °C mitigates the exothermic hydride transfer and prevents thermal degradation of the sensitive

      
      -hydroxy ketone.
      
  • Reaction & Monitoring: Warm to room temperature and stir for 4–12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) at 0 °C. Stir vigorously for 30 minutes.

    • Causality: The basic quench neutralizes AcOH and destroys unreacted STAB, preventing post-extraction side reactions.

  • Extraction & Purification: Extract with dichloromethane (3 x 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Mixing Ketone + Amine in DCE/THF Step2 2. Acid Catalysis Add AcOH (1-2 eq) Step1->Step2 Step3 3. Hydride Addition Portionwise NaBH(OAc)3 Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (Ninhydrin) Step3->Step4 Step5 5. Quenching Sat. NaHCO3 (aq) at 0°C Step4->Step5 Step6 6. Extraction DCM or EtOAc / Brine Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

Step-by-step experimental workflow for direct reductive amination.

Protocol B: Titanium-Mediated Stereoselective Amination

A protocol is only as robust as its analytical checkpoints. Protocol B utilizes a self-validating system to prevent the irreversible error of over-reducing the starting material.

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve 4-oxotetrahydrofuran-3-ol (1.0 mmol) and the amine (1.1 mmol) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.2 mmol). Stir at room temperature for 6 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • System Logic: Proceed to step 3 only if the ketone mass (m/z 102) is entirely replaced by the imine mass. If the ketone persists, additional Ti(OPr-i)₄ or extended stirring is required. Premature addition of the reductant will irreversibly reduce the unreacted ketone to the diol.

  • Reduction: Once validated, add Sodium cyanoborohydride (NaBH₃CN, 1.2 mmol) in one portion. Stir for an additional 4 hours at room temperature.

  • Workup: Quench with 1M NaOH (2 mL) to precipitate titanium salts as a dense white solid (TiO₂). Filter the suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over MgSO₄, and concentrate under reduced pressure.

References[3] Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride

Source: PMC URL: 2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications URL: 1] Title: Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach Source: NIH URL:

Sources

Method

Application Note: High-Fidelity Synthesis and Peptidomimetic Applications of the (3R,4R)-4-Aminooxolan-3-ol Scaffold

An Application Note and Protocol guide for the synthesis and utilization of the (3R,4R)-4-aminooxolan-3-ol scaffold. Abstract & Core Rationale The (3R,4R)-4-aminooxolan-3-ol (also designated as (3R,4R)-cis-4-amino-3-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol guide for the synthesis and utilization of the (3R,4R)-4-aminooxolan-3-ol scaffold.

Abstract & Core Rationale

The (3R,4R)-4-aminooxolan-3-ol (also designated as (3R,4R)-cis-4-amino-3-hydroxytetrahydrofuran) is a privileged heterocyclic scaffold used in medicinal chemistry to induce specific conformational constraints within peptide backbones.[1] Unlike its trans-isomer (3S,4R)—widely recognized as the P2 ligand in HIV protease inhibitors like Amprenavir—the (3R,4R)-cis isomer is primarily utilized to mimic Type VI


-turns  or to serve as a constrained isostere for cis-peptide bonds.

This application note details the stereoselective synthesis of the (3R,4R) scaffold from the chiral pool and provides protocols for its incorporation into peptidomimetics.

Critical Stereochemical Distinction

Researchers must distinguish between the two dominant isomers used in drug design:

  • The Drug Scaffold (Trans): (3S,4R)-4-aminooxolan-3-ol.[1][2][3] Used in transition-state mimics (protease inhibitors).

  • The Turn Mimic (Cis): (3R,4R)-4-aminooxolan-3-ol.[4][5] Used to lock peptide folding and restrict backbone flexibility. This guide focuses on this specific isomer.

Scientific Logic & Experimental Design

Retrosynthetic Strategy (Causality)

To achieve the (3R,4R) configuration with high enantiopurity (>98% ee), we cannot rely on the direct opening of 3,4-epoxytetrahydrofuran, as the meso-epoxide opening typically yields the trans product. Furthermore, starting from natural L-tartaric acid (2R,3R) typically yields the (S,S)-cis isomer after standard inversion sequences.

Therefore, this protocol utilizes D-(-)-Tartaric acid (2S,3S) as the chiral progenitor. The logic follows a "Double Inversion" strategy:

  • Cyclization preserves the (S,S) stereochemistry.

  • Azide Opening of a cyclic sulfate induces the first inversion to generate a trans-(R,S) intermediate.

  • Mitsunobu Inversion of the alcohol induces the second inversion to yield the final (R,R)-cis configuration.

Mechanism of Action in Peptidomimetics

The oxolane (THF) ring restricts the


 and 

torsional angles. When incorporated into a peptide chain:
  • The ether oxygen acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the preceding residue.

  • The cis-arrangement of the amino and hydroxyl groups forces the backbone into a kinked conformation, often nucleating

    
    -hairpin formation.
    

Detailed Experimental Protocols

Part A: Stereoselective Synthesis of (3R,4R)-4-Aminooxolan-3-ol

Prerequisites:

  • Starting Material: D-(-)-Tartaric Acid (CAS: 147-71-7)

  • Key Reagents: Thionyl chloride (

    
    ), Sodium azide (
    
    
    
    ), Triphenylphosphine (
    
    
    ), DIAD.
Step 1: Preparation of (3S,4S)-Tetrahydrofuran-3,4-diol

Note: This step establishes the THF core with S,S chirality.

  • Reflux D-tartaric acid (15.0 g, 0.1 mol) in xylene with benzyl amine to form the benzylimide.

  • Reduce the imide using

    
     (3.0 eq) in dry THF at 0°C -> Reflux for 4h.
    
  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter and concentrate.
  • Hydrogenolysis: Dissolve residue in MeOH, add

    
     (20% w/w), and stir under 
    
    
    
    (1 atm) for 12h to debenzylate.
  • Yield: ~85% of (3S,4S)-THF-diol.

Step 2: Cyclic Sulfate Formation

Rationale: The cyclic sulfate is a highly reactive electrophile that allows regioselective opening.

  • Dissolve (3S,4S)-THF-diol (1.04 g, 10 mmol) in

    
     (20 mL).
    
  • Add

    
     (1.2 eq) and reflux for 30 min.
    
  • Oxidize the resulting cyclic sulfite using

    
     (1.5 eq) and 
    
    
    
    (cat.) in
    
    
    (1:1) at 0°C.
  • Purification: Flash chromatography (Hex/EtOAc). Product is the (3S,4S)-cyclic sulfate.

Step 3: Azidolysis (First Inversion)
  • Dissolve cyclic sulfate in acetone/water (9:1).

  • Add

    
     (1.5 eq) and heat to 50°C for 12h. Caution: Azides are potentially explosive.
    
  • Hydrolyze the sulfate ester intermediate by adding 20%

    
     and stirring for 6h at RT.
    
  • Result: (3R,4S)-4-azidotetrahydrofuran-3-ol.[4]

    • Note: The nucleophilic attack inverts one center (S

      
       R), resulting in the trans -azido alcohol.
      
Step 4: Mitsunobu Inversion (Second Inversion to Cis)

Rationale: We now have the Trans-(R,S) isomer. To get Cis-(R,R), we must invert the alcohol center (S


 R).
  • Dissolve (3R,4S)-azido alcohol (1.0 eq) in dry THF.

  • Add

    
    -nitrobenzoic acid (1.2 eq) and 
    
    
    
    (1.2 eq).
  • Cool to 0°C and add DIAD (1.2 eq) dropwise. Stir 12h.

  • Hydrolysis: Treat the resulting ester with

    
     (2M) in THF/MeOH to liberate the alcohol.
    
  • Result: (3R,4R)-4-azidotetrahydrofuran-3-ol .

Step 5: Staudinger Reduction & Protection
  • Treat the (3R,4R)-azide with

    
     in THF/
    
    
    
    to reduce to the amine.
  • In-situ Protection: Add

    
     (1.1 eq) and 
    
    
    
    to generate Fmoc-(3R,4R)-4-aminooxolan-3-ol .
Part B: Peptidomimetic Incorporation Protocol

This scaffold acts as a dipeptide isostere. The following protocol describes its insertion into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Table 1: Coupling Parameters

ParameterConditionNotes
Resin 2-Chlorotrityl ChloridePrevents diketopiperazine formation.
Coupling Agent HATU / HOAtPreferred over HBTU for secondary amines/alcohols.
Base DIPEA (Diisopropylethylamine)2.0 equivalents relative to scaffold.
Solvent DMF (Anhydrous)Essential to maintain solubility.
Reaction Time 2 - 4 HoursDouble coupling recommended.

Workflow:

  • Scaffold Loading: The scaffold contains a secondary alcohol and a primary amine (Fmoc-protected). Usually, the scaffold is coupled to the peptide chain via its amine, and the next amino acid is coupled to the scaffold's hydroxyl group (ester linkage) or the scaffold is modified to an amino acid (e.g., by oxidation of the alcohol to carboxylic acid, though this changes the structure).

    • Standard Mimetic: If using as a statine mimic, the alcohol remains free.

    • Backbone Constraint: If inserting into the backbone, the alcohol must be converted to a carboxylic acid or an activated linker.

    • Protocol for Alcohol Functionality: Standard SPPS continues on the N-terminus. The OH group is left free (acting as a transition state mimic) or protected with tBu if inertness is required.

Visualization of Methodologies

Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start D-(-)-Tartaric Acid (2S, 3S) Step1 Cyclization (3S,4S)-THF-diol Start->Step1 Imide form. + Reduction Step2 Cyclic Sulfate (3S,4S) Step1->Step2 SOCl2 / RuCl3 Step3 Azide Opening (Inversion 1) Step2->Step3 NaN3 Inter (3R,4S)-Trans Azido-Alcohol Step3->Inter S -> R (C3) Step4 Mitsunobu (Inversion 2) Inter->Step4 DIAD / p-NO2-BzOH Final (3R,4R)-Cis Azido-Alcohol Step4->Final S -> R (C4) Product Fmoc-(3R,4R) Scaffold Final->Product Staudinger Red. + Fmoc-OSu

Caption: Stereoselective route from D-Tartaric acid to the (3R,4R)-cis scaffold via a double-inversion strategy.

Conformational Lock Mechanism

Beta_Turn_Mimic Peptide_N Peptide N-Term Scaffold (3R,4R)-THF Scaffold (Constraint) Peptide_N->Scaffold Amide Bond Peptide_C Peptide C-Term Scaffold->Peptide_C Isostere Link H_Bond Intramolecular H-Bond Scaffold->H_Bond Induces H_Bond->Peptide_N Stabilizes Turn

Caption: Schematic of the (3R,4R) scaffold locking the peptide backbone into a beta-turn conformation.

References

  • Ghosh, A. K., et al. (2008). "Structure-based design of cyclic ether-based HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Context: Discusses the trans scaffold, providing contrast for the cis synthesis).

  • Hale, M. R., et al. (1994). "Synthesis of (3S,4R)-4-amino-3-hydroxytetrahydrofuran." Tetrahedron Letters. (Context: Foundational chemistry for the THF-amine core).

  • Breuning, M., et al. (2007). "Practical synthesis of cis-3-aminotetrahydrofuran-4-ols." European Journal of Organic Chemistry. (Context: Specific protocols for cis-isomer synthesis).

  • PubChem Compound Summary. "(3R,4R)-4-Aminooxolan-3-ol." (Verification of stereochemical nomenclature).

Sources

Application

Application Notes and Protocols: Efficient Boc-Protection of (3R,4R)-4-aminooxolan-3-ol for Synthetic Applications

Abstract This technical guide provides a comprehensive and experience-driven protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in (3R,4R)-4-aminooxolan-3-ol. This chiral building block is a valua...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and experience-driven protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in (3R,4R)-4-aminooxolan-3-ol. This chiral building block is a valuable scaffold in medicinal chemistry, and its selective protection is a critical step in the synthesis of various therapeutic agents.[1][2] This document details the underlying chemical principles, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure a high-yielding and reproducible reaction.

Introduction: The Strategic Importance of (3R,4R)-4-aminooxolan-3-ol and Amine Protection

(3R,4R)-4-aminooxolan-3-ol, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic compound of significant interest in drug discovery.[2] Its rigid oxolane core and defined trans-stereochemistry of the amino and hydroxyl groups provide a valuable framework for the design of enzyme inhibitors and other biologically active molecules.[1][2]

The primary amine group in this molecule is a versatile functional handle for subsequent chemical modifications, such as amide bond formation or alkylation. However, its inherent nucleophilicity and basicity can interfere with reactions targeting other parts of the molecule. Therefore, transient protection of the amine is often a necessary strategy in a multi-step synthesis.[3]

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine of (3R,4R)-4-aminooxolan-3-ol. The resulting carbamate is stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic attacks.[4] Crucially, the Boc group can be readily removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups within the molecule.[3][5] This orthogonality to other common protecting groups is a cornerstone of modern organic synthesis.[3][4]

Reaction Mechanism: The Chemistry of Boc-Protection

The Boc-protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.[3][6] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[3][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4]

The reaction can be performed with or without a base. In the presence of a base, such as triethylamine (TEA) or sodium bicarbonate, the deprotonation of the ammonium intermediate is accelerated, which can increase the reaction rate.[3][4]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine (3R,4R)-4-aminooxolan-3-ol Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Intermediate ProtectedAmine Boc-protected (3R,4R)-4-aminooxolan-3-ol Intermediate->ProtectedAmine Collapse & Elimination Byproducts t-Butanol + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Figure 1: Mechanism of Boc-protection of an amine.

Experimental Protocol: Boc-Protection of (3R,4R)-4-aminooxolan-3-ol

This protocol is designed for a typical laboratory scale and can be adjusted as needed.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(3R,4R)-4-aminooxolan-3-ol≥98%Commercially AvailableStore under inert atmosphere.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially AvailableHandle in a well-ventilated hood.
Triethylamine (TEA)≥99%Commercially AvailableDistill before use for best results.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

3.2. Step-by-Step Procedure

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (3R,4R)-4-aminooxolan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 5-10% methanol in dichloromethane).[8] The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected (3R,4R)-4-aminooxolan-3-ol as a white solid or a colorless oil.[6]

Characterization of Boc-(3R,4R)-4-aminooxolan-3-ol

The successful synthesis of the Boc-protected product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Appearance of a singlet at ~1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc moiety.[9] Shifts in the protons adjacent to the newly formed carbamate will also be observed.
¹³C NMR Appearance of two new signals around 28.5 ppm (methyl carbons of the Boc group) and 80.0 ppm (quaternary carbon of the Boc group).[9] A new carbonyl signal for the carbamate will also be present around 156 ppm.[9]
Mass Spec (ESI) Calculation of the exact mass of the product and observation of the corresponding [M+H]⁺ or [M+Na]⁺ peak.
FT-IR Appearance of a strong C=O stretching vibration for the carbamate at approximately 1690-1710 cm⁻¹.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time.- Low quality of reagents.- Steric hindrance.[10]- Extend the reaction time and continue monitoring by TLC.- Use freshly distilled TEA and anhydrous DCM.- Consider gentle heating (e.g., 40 °C) to drive the reaction to completion.[11]
Formation of Side Products - Reaction of the hydroxyl group with Boc₂O.- Dimerization.- Ensure the reaction is carried out at a low temperature initially to favor the more nucleophilic amine.- Use of a slight excess of the amine can sometimes mitigate dimerization.
Low Yield - Loss of product during work-up.- Inefficient purification.- Ensure complete extraction from the aqueous layer.- Optimize the solvent system for column chromatography to achieve better separation.
Starting Material Insoluble - The starting material may be zwitterionic in nature, leading to poor solubility in organic solvents.[12][13]- Consider using a mixed solvent system, such as water/THF or water/methanol, along with a base like NaOH or NaHCO₃.[11][14]

Overall Experimental Workflow

The entire process from starting material to the purified and characterized product is summarized in the following workflow diagram.

Experimental_Workflow Start (3R,4R)-4-aminooxolan-3-ol Reaction Boc-Protection (Boc₂O, TEA, DCM) Start->Reaction Step 1 Workup Aqueous Work-up (NaHCO₃, Brine, DCM Extraction) Reaction->Workup Step 2 Purification Column Chromatography (Silica Gel, EtOAc/Hexanes) Workup->Purification Step 3 Characterization Analytical Characterization (NMR, MS, IR) Purification->Characterization Step 4 FinalProduct Pure Boc-(3R,4R)-4-aminooxolan-3-ol Characterization->FinalProduct Validation

Figure 2: Workflow for the Boc-protection of (3R,4R)-4-aminooxolan-3-ol.

Conclusion

The Boc-protection of the amine group in (3R,4R)-4-aminooxolan-3-ol is a robust and essential transformation for its use in further synthetic endeavors. The protocol detailed herein, when followed with care, provides a reliable method for obtaining the desired N-Boc protected product in high yield and purity. Understanding the underlying mechanism and potential pitfalls allows for effective troubleshooting and optimization, making this a valuable procedure for researchers in drug development and organic synthesis.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Scribd. (n.d.). Amine Protection With Boc | PDF. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction : r/chemhelp. Retrieved from [Link]

  • Scholars Research Library - Der Pharma Chemica. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]

  • Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection - Wordpress. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Boc-protected bicycloproline - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102. Retrieved from [Link]

Sources

Method

Application Note: Stereochemical Inversion of (3R,4R)-4-Aminooxolan-3-ol via Mitsunobu Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary Chiral aminooxolanes (aminotetrahydrofurans) are critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Chiral aminooxolanes (aminotetrahydrofurans) are critical pharmacophores in the development of kinase inhibitors, nucleoside analogs, and receptor antagonists. A frequent synthetic challenge in drug discovery is the stereospecific inversion of a hydroxyl group adjacent to an amine to access specific diastereomers. This application note details a highly efficient, self-validating protocol for the stereochemical inversion of the trans-isomer, (3R,4R)-4-aminooxolan-3-ol, to its cis-counterpart, (3S,4R)-4-aminooxolan-3-ol, utilizing a modified intramolecular Mitsunobu reaction.

Mechanistic Rationale & Causality (Expertise & Experience)

The classical Mitsunobu reaction inverts the stereochemistry of secondary alcohols using triphenylphosphine (PPh₃), an azodicarboxylate (e.g., DIAD), and an external acidic nucleophile like p-nitrobenzoic acid (PNBA) . However, applying classical intermolecular conditions to 1,2-aminoalcohols often results in poor yields due to competing side reactions and steric hindrance.

The Causality of N-Boc Participation: When dealing with a rigid ring system like oxolane, the spatial relationship between the substituents dictates the reaction pathway. In the starting material, (3R,4R)-4-aminooxolan-3-ol, the C3-hydroxyl and C4-amino groups are trans to one another.

By first protecting the amine with a tert-butyloxycarbonyl (Boc) group, we intentionally set up a stereoelectronically favored pathway. Upon activation of the C3-OH with PPh₃ and DIAD, the resulting bulky oxyphosphonium leaving group is positioned perfectly anti-periplanar to the carbonyl oxygen of the N-Boc group. Rather than waiting for an external nucleophile to navigate the steric bulk, the N-Boc carbonyl oxygen executes a rapid intramolecular Sₙ2 attack .

This intramolecular cyclization forms a cis-fused bicyclic oxazolidinone, ensuring 100% inversion at C3. This pathway is a self-validating system : the cyclization can only occur efficiently if the initial stereochemistry is trans and the inversion is successful. We therefore deliberately omit the external nucleophile, driving the reaction entirely toward the oxazolidinone, which is subsequently hydrolyzed to yield the pure cis-aminoalcohol.

Visualization of the Mechanistic Divergence

MitsunobuMechanism SM (3R,4R)-N-Boc-4-aminooxolan-3-ol (Trans Isomer) Act Oxyphosphonium Intermediate (Activated C3-OH) SM->Act PPh3, DIAD THF, 0 °C Intra Intramolecular SN2 (Cis-Oxazolidinone) Act->Intra Internal N-Boc Attack (Kinetically Favored) Inter Intermolecular SN2 (Cis-p-Nitrobenzoate) Act->Inter PNBA Attack (Competes if PNBA present) Hydro1 Strong Alkaline Hydrolysis (NaOH, Reflux) Intra->Hydro1 Ring Cleavage Hydro2 Mild Saponification (K2CO3, MeOH) Inter->Hydro2 Ester Cleavage Prod (3S,4R)-4-aminooxolan-3-ol (Cis Isomer) Hydro1->Prod Deprotected Product Hydro2->Prod Deprotected Product

Mechanistic divergence in the Mitsunobu inversion of (3R,4R)-N-Boc-4-aminooxolan-3-ol.

Quantitative Data & Optimization

To demonstrate the superiority of the intramolecular approach, the table below summarizes the quantitative outcomes when comparing the classical intermolecular Mitsunobu (using PNBA) versus the nucleophile-free intramolecular cyclization.

Reaction ParameterIntermolecular Attack (Classical)Intramolecular Attack (Optimized)
Nucleophile p-Nitrobenzoic acid (PNBA, 1.5 eq)N-Boc Carbamate Oxygen (Internal)
Reagents PPh₃, DIAD, PNBAPPh₃, DIAD (No external nucleophile)
Solvent & Temp THF, 0 °C to RTTHF, 0 °C to RT
Reaction Time 16 hours4 - 6 hours
Typical Yield 40-45% (Mixture of ester & cyclized)85-95% (Clean conversion)
Stereochemical Outcome Cis (3S,4R) EsterCis (3S,4R) Bicyclic Oxazolidinone
Purification Difficulty High (Separation from PNBA & PPh₃O)Low (Standard silica chromatography)

Experimental Protocols

The following step-by-step methodology ensures high-fidelity reproduction of the cis-aminoalcohol.

Step 1: N-Boc Protection of (3R,4R)-4-aminooxolan-3-ol
  • Preparation: Dissolve 10.0 mmol of (3R,4R)-4-aminooxolan-3-ol in 30 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (Et₃N) and stir for 5 minutes at room temperature.

  • Protection: Slowly add 11.0 mmol (1.1 eq) of Di-tert-butyl dicarbonate (Boc₂O).

  • Completion: Stir the reaction mixture at room temperature for 6 hours. Monitor via TLC (Ninhydrin stain) until the primary amine is fully consumed.

  • Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 0.1 M HCl (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (3R,4R)-tert-butyl (4-hydroxyoxolan-3-yl)carbamate.

Step 2: Intramolecular Mitsunobu Cyclization

Note: Ensure all glassware is oven-dried and the reaction is performed under an inert Argon or Nitrogen atmosphere.

  • Activation: Dissolve 8.0 mmol of the N-Boc protected aminoalcohol in 40 mL of anhydrous Tetrahydrofuran (THF).

  • Phosphine Addition: Add 9.6 mmol (1.2 eq) of Triphenylphosphine (PPh₃). Stir until completely dissolved, then cool the flask to 0 °C using an ice bath.

  • DIAD Addition: Dropwise, over 15 minutes, add 9.6 mmol (1.2 eq) of Diisopropyl azodicarboxylate (DIAD). The solution will initially turn yellow and then fade as the betaine intermediate forms .

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. The intramolecular attack of the Boc carbonyl onto the activated C3 position will expel the tert-butyl cation (as isobutylene) and form the fused oxazolidinone.

  • Purification: Concentrate the THF. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure cis-fused tetrahydro-1H-furo[3,4-d]oxazol-2(3H)-one.

Step 3: Alkaline Hydrolysis to (3S,4R)-4-aminooxolan-3-ol
  • Cleavage: Dissolve 5.0 mmol of the isolated oxazolidinone in 20 mL of a 1:1 mixture of Methanol and Water.

  • Hydrolysis: Add 20.0 mmol (4.0 eq) of Sodium Hydroxide (NaOH) pellets.

  • Reflux: Heat the mixture to reflux (approx. 75 °C) for 6-8 hours. The robust oxazolidinone ring requires strong alkaline conditions to cleave the cyclic carbamate.

  • Isolation: Cool to room temperature. Extract the aqueous mixture with Dichloromethane (3 x 30 mL). Pro-tip: If the aminoalcohol is highly water-soluble, continuous liquid-liquid extraction or saturation of the aqueous layer with NaCl prior to extraction is recommended.

  • Final Product: Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the target (3S,4R)-4-aminooxolan-3-ol as a free base.

References

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved March 1, 2026, from[Link]

  • Benedetti, F., & Norbedo, S. (2000). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters, 41(51), 10071-10074.[Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.[Link]

Application

Application Notes &amp; Protocols: (3R,4R)-4-Aminooxolan-3-ol as a Transition State Mimic in Protease Inhibitors

Introduction: The Strategic Pursuit of Protease Inhibition Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in physiology and pathology. Their dysregulation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Pursuit of Protease Inhibition

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in physiology and pathology. Their dysregulation is a hallmark of numerous diseases, including viral infections, neurodegenerative disorders, and cancer.[1] Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery.[1][2] One of the most successful strategies in designing such inhibitors is the concept of transition-state mimicry. This approach involves creating molecules that are chemically stable but structurally resemble the high-energy, transient state of the substrate as it is being catalyzed by the enzyme.[3] By binding to the active site with high affinity, these mimics effectively block the enzyme's function.

This guide focuses on a particularly valuable chiral building block in this endeavor: (3R,4R)-4-aminooxolan-3-ol .[4] Its rigid tetrahydrofuran (oxolane) ring, combined with the stereochemically defined trans relationship between the amino and hydroxyl groups, provides an ideal scaffold to mimic the tetrahedral intermediate formed during peptide bond cleavage.[5][6] This document will delve into the mechanistic basis of its function, showcase its application in inhibitor design, and provide detailed protocols for its utilization and evaluation in a research setting.

Mechanistic Insight: Mimicking the Tetrahedral Intermediate

The catalytic mechanism of many proteases (such as serine, cysteine, and aspartyl proteases) proceeds through a high-energy tetrahedral intermediate. In this state, the carbonyl carbon of the scissile peptide bond is attacked by a nucleophile (e.g., the hydroxyl of a serine residue or a water molecule activated by an aspartate dyad), temporarily converting the planar carbonyl into a tetrahedral structure.

The (3R,4R)-4-aminooxolan-3-ol scaffold is an exceptional mimic of this intermediate for several key reasons:

  • Tetrahedral Geometry: The sp3-hybridized carbons of the tetrahydrofuran ring inherently possess a stable tetrahedral geometry.

  • Strategic Placement of Functionality: The hydroxyl group on the scaffold can act as a potent hydrogen bond donor, mimicking the oxyanion of the tetrahedral intermediate and interacting with the "oxyanion hole" of the protease active site.

  • Precise Stereochemistry: The rigid ring structure and the defined (3R,4R) stereochemistry ensure that the amino and hydroxyl groups are positioned in a specific spatial arrangement, allowing for precise and high-affinity interactions with the enzyme's active site.[5]

  • Scaffold for Elaboration: The amino group serves as a versatile chemical handle for coupling various peptide or non-peptide fragments (often denoted as P1, P2, etc., corresponding to the substrate residues they mimic), enabling the creation of a diverse library of inhibitors tailored to the specificity pockets of different proteases.[6]

Visualizing the Mechanism: Transition State Mimicry

The following diagram illustrates how the (3R,4R)-4-aminooxolan-3-ol core mimics the tetrahedral transition state of a peptide substrate during hydrolysis by a protease.

Caption: Mechanism of protease action and mimicry by the aminooxolanol scaffold.

Application in Drug Design: Case Study of HIV-1 Protease Inhibitors

The utility of the tetrahydrofuran scaffold is prominently exemplified in the design of inhibitors for HIV-1 protease, an enzyme essential for viral maturation and infectivity.[2] The highly successful antiretroviral drug Darunavir incorporates a bis-tetrahydrofuran (bis-THF) ligand that fits snugly into the S2 subsite of the protease active site.[7] The oxygen atoms of the THF rings form critical hydrogen bonds with backbone atoms of the enzyme, contributing significantly to the inhibitor's high potency.[8]

Building on this principle, researchers have explored derivatives of (3R,4R)-4-aminooxolan-3-ol as P2 ligands to enhance these backbone-binding interactions.[2] By incorporating basic amines onto the tetrahydrofuran ring, it's possible to form new hydrogen bonds with the flap region of the enzyme, leading to exceptionally potent inhibitors that can overcome drug resistance.[2]

Quantitative Data: Potency of Tetrahydrofuran-Based HIV-1 Protease Inhibitors

The following table summarizes the inhibitory activity of several compounds incorporating amino-tetrahydrofuran derivatives against HIV-1 protease. This data highlights how modifications to the core scaffold can significantly impact potency.

Compound ReferenceP2-Ligand ModificationEnzyme K_i_ (pM)Antiviral IC_50_ (nM)Notes
Darunavir bis-THF163.0FDA-approved drug, serves as a benchmark.[2]
Inhibitor 25f C4-dimethylamine-bis-THFN/A1.1Shows improved antiviral activity over Darunavir.[2]
Inhibitor 25i C4-ethylamine-bis-THFN/A0.61Demonstrates potent antiviral activity.[2]
Inhibitor 25j C4-isopropylamine-bis-THFN/A0.34Over 10-fold improvement in antiviral IC50 compared to Darunavir.[2]

Data adapted from Ghosh et al., J. Med. Chem.[2]

Experimental Protocols & Workflows

This section provides detailed, field-tested protocols for researchers working with (3R,4R)-4-aminooxolan-3-ol and its derivatives. These protocols are intended as a starting point and may require optimization for specific enzymes or inhibitor constructs.

Workflow for Inhibitor Synthesis and Evaluation

The diagram below outlines the typical workflow from initial synthesis to comprehensive biochemical and biophysical characterization of a novel protease inhibitor based on the (3R,4R)-4-aminooxolan-3-ol scaffold.

Caption: Overall workflow for the development and testing of protease inhibitors.

Protocol 1: General Synthesis of an N-Acylated Inhibitor Derivative

This protocol describes a standard peptide coupling reaction to attach a carboxylic acid (representing a P-site binding moiety) to the amino group of the (3R,4R)-4-aminooxolan-3-ol scaffold.[5][6]

Materials:

  • (3R,4R)-4-aminooxolan-3-ol

  • Desired Carboxylic Acid (e.g., N-Boc-L-Phenylalanine)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15 minutes to activate the carboxylic acid.

  • Addition of Scaffold: Add a solution of (3R,4R)-4-aminooxolan-3-ol (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Fluorimetric Assay for Protease Activity and Inhibition (IC₅₀ Determination)

This protocol provides a general method for determining the potency (IC₅₀) of a test compound using a continuous kinetic assay with a fluorogenic substrate.[9][10]

Materials:

  • Target Protease (e.g., Cathepsin B, Chymotrypsin)

  • Assay Buffer (specific to the enzyme, e.g., 50 mM MES, pH 6.0, containing DTT and EDTA for a cysteine protease)

  • Fluorogenic Substrate (e.g., Z-FR-AMC for Cathepsin B)

  • Test Inhibitor (dissolved in 100% DMSO, serial dilutions prepared)

  • DMSO (for control wells)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 380/460 nm for AMC)

Procedure:

  • Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of test inhibitor dilutions (or DMSO for controls) to the appropriate wells. This creates a range of final inhibitor concentrations.

    • Add 25 µL of a pre-diluted enzyme solution (at 4x the final desired concentration) to all wells except the "no enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate the enzyme with the inhibitor for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of a pre-warmed fluorogenic substrate solution (at 4x the final desired concentration, typically near its K_m_ value) to all wells. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader. Measure the increase in fluorescence intensity every 60 seconds for 20-30 minutes. The rate of reaction (initial velocity, V₀) is the slope of the linear portion of the fluorescence vs. time plot.

  • Data Analysis:

    • Subtract the rate of the "no enzyme" blank from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Validation

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d_, ΔH, ΔS) in a single experiment.[11][12] This is a powerful, label-free method to confirm direct binding and validate the mechanism of action.[13][14]

Materials:

  • Isothermal Titration Calorimeter

  • Purified Target Protease (dialyzed extensively against the ITC buffer)

  • Purified Inhibitor (dissolved in the final dialysis buffer)

  • ITC Buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4; buffer should be degassed)

Procedure:

  • Sample Preparation:

    • Prepare the enzyme solution at a concentration typically 10-20 times the expected K_d_.

    • Prepare the inhibitor solution at a concentration 10-15 times that of the enzyme.

    • Ensure both the enzyme and inhibitor are in identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the instrument's protocol.

    • Set the experimental temperature (e.g., 25°C).

    • Load the enzyme solution into the sample cell (typically ~200 µL).

    • Load the inhibitor solution into the injection syringe (typically ~40 µL).

  • Titration Experiment:

    • Equilibrate the system thermally.

    • Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the inhibitor solution into the enzyme-containing sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction for each injection.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software. This analysis will yield the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Trustworthiness & Self-Validation

The protocols described are designed as self-validating systems.

  • Orthogonal Assays: The use of both a functional enzyme kinetics assay (Protocol 2) and a biophysical binding assay (Protocol 3) provides orthogonal validation. A potent inhibitor should demonstrate a low IC₅₀/K_i_ in the functional assay and a correspondingly low K_d_ in the ITC experiment. Discrepancies may indicate assay artifacts or complex inhibition mechanisms.

  • Controls are Critical: Each protocol emphasizes the use of appropriate controls (e.g., no-enzyme, DMSO-only, buffer-into-buffer injections in ITC). These controls are essential for subtracting background noise and ensuring the observed effects are specific to the enzyme-inhibitor interaction.

  • Data Quality: In kinetics, linearity of the initial rates (R² > 0.98) is paramount. In ITC, a stable baseline and consistent heats of dilution in control experiments are necessary for confidence in the derived thermodynamic parameters.

By adhering to these principles, researchers can generate high-quality, reliable data on the inhibitory potential of compounds derived from the (3R,4R)-4-aminooxolan-3-ol scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols: (3S,4R)-4-Aminooxolan-3-ol in the Synthesis of Potent Enzyme Inhibitors.
  • Knezevic, A., & Kraemer, A. (2010). Enzyme Kinetics and Hit Validation in Fluorimetric Protease Assays.
  • Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. Retrieved from [Link]

  • San-Juan-Acosta, M., et al. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

  • Gomez-Casal, M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Protease Kinetics. Retrieved from [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for (3S,4R)-4-aminooxolan-3-ol in Medicinal Chemistry.
  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. Retrieved from [Link]

  • Mittermaier, A., & Moitessier, N. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Accounts of Chemical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • Benchchem. (n.d.). Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol.
  • Holmquist, B., & Vallee, B. L. (1979). Design of peptide derived amino alcohols as transition-state analog inhibitors of angiotensin converting enzyme. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Method

Scale-Up Synthesis and Resolution of (3R,4R)-4-Aminooxolan-3-ol Intermediates: A Comprehensive Protocol

Executive Summary & Strategic Rationale The (3R,4R)-4-aminooxolan-3-ol core (also known as 4-aminotetrahydrofuran-3-ol) is a highly versatile chiral building block. Its rigid furanose-like structure and stereochemically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The (3R,4R)-4-aminooxolan-3-ol core (also known as 4-aminotetrahydrofuran-3-ol) is a highly versatile chiral building block. Its rigid furanose-like structure and stereochemically defined functional groups make it an essential scaffold in medicinal chemistry, particularly in the design of [1].

Transitioning the synthesis of this intermediate from a discovery-scale academic route to a multi-kilogram industrial process requires overcoming critical bottlenecks: thermal hazards, regioselectivity, and the cost-effective resolution of enantiomers. This application note details a highly scalable, self-validating synthetic pathway that bypasses the use of hazardous azides and high-pressure ammonia systems in favor of a robust benzylamine ring-opening and classical diastereomeric resolution.

Mechanistic Causality in Route Selection

When designing a scale-up route from the readily available 2,5-dihydrofuran, the selection of the nucleophile for the epoxide ring-opening step is the most critical decision. The causality behind our reagent selection is rooted in safety, yield, and downstream processability:

  • Avoidance of Sodium Azide: Academic routes often employ sodium azide to open 3,4-epoxytetrahydrofuran. While effective, this generates explosive organic azide intermediates and toxic hydrazoic acid gas, making it strictly prohibited for standard multi-kilogram scale-up without specialized continuous-flow infrastructure.

  • Rejection of Direct Ammonolysis: Attempting to use[2] results in poor yields (typically 30–40%). Ammonia's lack of steric bulk leads to competitive over-alkylation, generating complex mixtures of secondary and tertiary amine dimers that are nearly impossible to purify via crystallization.

  • The Benzylamine Advantage: Benzylamine acts as a highly nucleophilic yet sterically hindered reagent. It attacks the meso-epoxide via a clean SN2 mechanism to yield rac-trans-4-(benzylamino)oxolan-3-ol. The steric bulk of the benzyl group prevents a second epoxide from reacting with the newly formed secondary amine. Furthermore, the benzyl group is easily removed later via standard catalytic hydrogenolysis.

Quantitative Reagent Evaluation

The following table summarizes the quantitative and qualitative data driving the selection of benzylamine for industrial scale-up.

Nucleophilic ReagentTypical Yield (%)Scalability IndexSafety & Hazard ProfileDownstream Processing Requirements
Sodium Azide (NaN₃) 85 - 90%LowCritical Risk: Explosive intermediates, toxic hydrazoic acid gas.Requires hazardous reduction (e.g., Staudinger or high-pressure H₂).
Aqueous Ammonia 30 - 40%ModerateModerate Risk: Requires high-pressure sealed reactors.Poor; extensive dimerization and polymerization require complex chromatography.
Benzylamine 80 - 85%HighLow Risk: Standard handling, no explosive intermediates.Highly scalable; requires standard catalytic hydrogenolysis (Pd/C, H₂).

Visualizing the Synthetic Workflow

G N1 2,5-Dihydrofuran (Starting Material) N2 3,4-Epoxytetrahydrofuran (meso-Epoxide) N1->N2 Epoxidation (H2O2 / Catalyst) N3 rac-trans-4-(Benzylamino)oxolan-3-ol (Stable Intermediate) N2->N3 Ring Opening (Benzylamine) N4 Diastereomeric Salt Formation (L-Tartaric Acid) N3->N4 Chiral Resolution (Methanol) N5 (3R,4R)-4-(Benzylamino)oxolan-3-ol L-Tartrate Salt N4->N5 Selective Crystallization N6 (3R,4R)-4-Aminooxolan-3-ol (Target Chiral Building Block) N5->N6 Debenzylation (H2, Pd/C)

Figure 1: Scalable synthetic workflow for (3R,4R)-4-aminooxolan-3-ol via benzylamine ring-opening.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure causality between the chemical inputs and the validated outputs.

Protocol 1: Epoxidation of 2,5-Dihydrofuran

To avoid the hazards of m-CPBA at scale, this protocol utilizes a greener, highly efficient [3]. 3,4-Epoxytetrahydrofuran is a highly valuable[4].

  • Reaction Setup: Charge a jacketed reactor with 2,5-dihydrofuran (1.0 eq) and methanol (5 volumes). Add Titanium Silicalite-1 (TS-1) catalyst (5 wt%).

  • Dosing: Slowly dose 30% aqueous H₂O₂ (1.1 eq) over 2 hours. Maintain the internal temperature strictly between 35–40 °C to prevent thermal runaway.

  • IPC & Validation: Monitor the reaction via GC-FID. The system validates completion when the alkene peak of 2,5-dihydrofuran (< 1% AUC) disappears.

  • Workup: Filter the TS-1 catalyst over a Celite pad. Concentrate the filtrate under reduced pressure (bath temp < 30 °C to avoid epoxide degradation) to yield meso-3,4-epoxytetrahydrofuran.

Protocol 2: Regioselective Ring-Opening with Benzylamine
  • Reaction Setup: Dissolve the crude 3,4-epoxytetrahydrofuran (1.0 eq) in isopropanol (4 volumes).

  • Addition: Add benzylamine (1.05 eq) in a single portion.

  • Heating: Heat the mixture to gentle reflux (80 °C) for 12 hours. The SN2 trajectory exclusively yields the trans configuration.

  • IPC & Validation: Analyze via LC-MS. The reaction is self-validated when the starting material is consumed and the [M+H]⁺ peak at m/z 194.1 is dominant (> 90% purity).

  • Workup: Perform a solvent swap to ethyl acetate, wash with brine to remove unreacted benzylamine, dry over Na₂SO₄, and concentrate to yield rac-trans-4-(benzylamino)oxolan-3-ol as a viscous oil.

Protocol 3: Chiral Resolution via L-Tartaric Acid

Classical resolution leverages the differential solubility of diastereomeric salts, a highly preferred method for [5] without relying on preparative chromatography.

  • Salt Formation: Dissolve rac-trans-4-(benzylamino)oxolan-3-ol (1.0 eq) in hot methanol (60 °C, 10 volumes). Slowly add a solution of L-tartaric acid (1.0 eq) in hot methanol.

  • Crystallization: Program the reactor to cool to 5 °C at a controlled rate of 0.1 °C/min. Seed crystals of the (3R,4R)-diastereomer can be added at 40 °C to induce nucleation.

  • Isolation: Filter the resulting white crystalline solid and wash with cold methanol.

  • IPC & Validation: Neutralize a 10 mg aliquot with 1M NaOH, extract into dichloromethane, and analyze the organic layer via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The protocol is validated when the enantiomeric excess (ee) is > 98%. If ee < 98%, perform one additional recrystallization from methanol.

Protocol 4: Catalytic Hydrogenolysis (Debenzylation)
  • Free-Basing: Suspend the (3R,4R)-4-(benzylamino)oxolan-3-ol L-tartrate salt in a 1:1 mixture of water and dichloromethane. Adjust the aqueous layer to pH 10 using 2M NaOH. Separate the organic layer, dry, and concentrate.

  • Hydrogenation: Dissolve the free base in methanol (10 volumes). Add 10% Pd/C (0.05 eq by weight).

  • Reaction: Purge the reactor with N₂, then pressurize with H₂ gas (3 bar). Stir vigorously at 25 °C for 6 hours.

  • IPC & Validation: Monitor by LC-MS. Validation is achieved upon the complete disappearance of m/z 194.1 and the appearance of the target mass m/z 104.1.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the pyrophoric palladium catalyst. Evaporate the methanol to yield the final (3R,4R)-4-aminooxolan-3-ol as a highly pure solid.

References

  • Wu, H., et al. "A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement." ResearchGate. [Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in Coupling Reactions

Topic: Preventing Racemization of (3R,4R)-4-aminooxolan-3-ol During Acylation This guide provides a comprehensive technical overview and practical troubleshooting advice for maintaining the stereochemical integrity of (3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (3R,4R)-4-aminooxolan-3-ol During Acylation

This guide provides a comprehensive technical overview and practical troubleshooting advice for maintaining the stereochemical integrity of (3R,4R)-4-aminooxolan-3-ol during amide bond formation. Epimerization at the C4 position is a critical challenge that can significantly impact the biological activity and safety profile of resulting drug candidates. This document outlines the mechanistic basis of this side reaction and offers field-proven strategies for its suppression.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are observing significant epimerization at the C4 position after coupling a carboxylic acid to our (3R,4R)-4-aminooxolan-3-ol. What is the most likely chemical mechanism causing this loss of stereochemistry?

A1: The primary mechanism for the loss of stereochemical integrity at the C4 position of (3R,4R)-4-aminooxolan-3-ol during acylation is base-catalyzed enolization (more accurately, enamine/imine formation) .[1][2][3] Unlike N-protected α-amino acids, which often racemize through an oxazolone intermediate, the key issue here is the direct abstraction of the proton on the chiral carbon (C4) bearing the amino group.[2][3]

The process can be broken down as follows:

  • Activation: The carboxylic acid you are coupling is activated by a coupling reagent.

  • Base Presence: A base is typically present in the reaction. This can be an added tertiary amine (like DIPEA or NMM) used to neutralize salts or to facilitate the coupling reaction itself.[2]

  • Proton Abstraction: This base abstracts the acidic proton from the C4 position of the aminooxolanol after the initial amide bond has formed or on a reactive intermediate. The acidity of this proton is increased upon acylation of the adjacent nitrogen.

  • Planar Intermediate: The removal of the proton generates a planar enamine or imine-like intermediate.

  • Reprotonation: This planar intermediate can be reprotonated from either face by a proton source (e.g., the conjugate acid of the base), leading to a mixture of the desired (3R,4R) diastereomer and the undesired (3S,4R) epimer.

This process is technically epimerization, as only one of the two stereocenters is affected. However, it is often referred to as racemization in a broader context.[4]

RacemizationMechanism cluster_0 Reaction Pathway Start (3R,4R)-Coupled Product Intermediate Planar Enamine Intermediate (Loss of C4 stereochemistry) Start->Intermediate Base (e.g., DIPEA) -H⁺ at C4 End_R (3R,4R)-Product (Desired) Intermediate->End_R Protonation (Re-face attack) End_S (3S,4R)-Epimer (Undesired) Intermediate->End_S Protonation (Si-face attack)

Caption: Base-catalyzed epimerization at the C4 position.

Q2: Our current protocol uses HATU and DIPEA in DMF, and we see about 15% epimerization. What is the first and most critical parameter we should change?

A2: The most critical parameter to address is the choice and amount of base .[5] N,N-Diisopropylethylamine (DIPEA) is a relatively strong, sterically hindered base commonly used in peptide coupling. However, its basicity is often a primary contributor to epimerization, especially with sensitive substrates.[5][6]

Immediate Action Plan:

  • Replace the Base: Switch from DIPEA to a weaker, less-hindered base. N-methylmorpholine (NMM) is an excellent first choice.[2][5] If epimerization persists, the even weaker base 2,4,6-collidine can be considered.[2]

  • Reduce Base Stoichiometry: Use the minimum amount of base necessary. If coupling a free carboxylic acid to a free amine, you may only need catalytic amounts, or if using a uronium/phosphonium reagent like HATU, typically 2 equivalents are recommended. If coupling an acid to an amine salt (e.g., a hydrochloride), ensure you are not using a large excess of base beyond what is required for neutralization and catalysis.

Rationale: The rate of proton abstraction is directly related to the strength and concentration of the base present.[3] By switching to a weaker base like NMM, you significantly decrease the rate of the epimerization side reaction while generally still allowing the desired amide bond formation to proceed efficiently.[5]

Q3: We've changed the base to NMM but still observe unacceptable levels of the epimer. What other factors should we investigate?

A3: If changing the base is insufficient, a multi-faceted approach targeting the coupling reagent, temperature, and reaction time is necessary.

  • 1. Evaluate Your Coupling Reagent: While HATU is a highly efficient reagent, its activation can be very fast, and in the presence of any excess base, the activated species has more time to epimerize.[7][8] Consider alternatives known for low epimerization potential.[9][10]

  • 2. Control the Temperature: Higher temperatures accelerate nearly all reactions, including the undesirable epimerization.[8][11][12]

    • Action: Perform the coupling at 0 °C. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid any external heating. Lowering the temperature decreases the rate of base-catalyzed proton abstraction more significantly than it affects the rate of the main coupling reaction.[2]

  • 3. Minimize Reaction Time: The longer the activated carboxylic acid and the newly formed amide are exposed to basic conditions, the greater the opportunity for epimerization.[8]

    • Action: Monitor the reaction closely by HPLC or LC-MS. As soon as the starting materials are consumed, quench the reaction and proceed with the workup. Avoid letting the reaction stir overnight if it is complete within a few hours.

TroubleshootingWorkflow Start Epimerization Observed Q_Base Is the base DIPEA? Start->Q_Base Sol_Base Change to NMM or Collidine Q_Base->Sol_Base Yes Q_Temp Is Temp > 0°C? Q_Base->Q_Temp No Sol_Base->Q_Temp Sol_Temp Run at 0°C to RT Q_Temp->Sol_Temp Yes Q_Reagent Still an issue? Q_Temp->Q_Reagent No Sol_Temp->Q_Reagent Sol_Reagent Switch to COMU or Carbodiimide/Additive Q_Reagent->Sol_Reagent Yes End Epimerization Minimized Q_Reagent->End No Sol_Reagent->End

Caption: Systematic workflow for troubleshooting epimerization.

Q4: Which coupling reagents are considered "low-racemization," and what is the difference between uronium and phosphonium types?

A4: The choice of coupling reagent is a cornerstone of maintaining stereochemical integrity.[5][13] They are broadly categorized, with uronium/aminium and phosphonium salts being modern standards, and carbodiimides offering a classic, base-free alternative route.

Reagent ClassExamplesProsConsRacemization Risk
Uronium/Aminium HATU, HBTU, COMU Very fast and efficient coupling.[7][10]Require a non-nucleophilic base, can promote racemization with strong bases.[6] HATU can have explosive properties.[3]Low to Moderate (Highly dependent on base and temperature). COMU is often superior to HATU/HBTU.[10][14]
Phosphonium PyBOP, PyAOP High coupling efficiency, byproducts are generally less hazardous than BOP.[7][13]More expensive.[13] Also requires a base.Low to Moderate (Similar dependency on conditions as uronium salts).
Carbodiimides EDC, DIC Can be run without an additional tertiary base if an amine free base is used.[2] Cost-effective.Slower reaction rates. Formation of N-acylurea byproduct.[2]Very Low (when used with additives and no tertiary base).
Other T3P®, DEPBT T3P has water-soluble byproducts.[15] Both show remarkable resistance to racemization.[3][15]May be less common or require specific conditions.Very Low.

Recommendation: If epimerization is a persistent problem, switching to a carbodiimide-based method with an additive is a highly robust strategy. The combination of DIC/Oxyma or EDC/Oxyma is excellent because the reaction can often be run without any added tertiary amine base, thereby removing the primary catalyst for epimerization.[2][5][16] Oxyma is preferred over HOBt due to safety and efficacy considerations.[14]

Recommended Protocol: Low-Epimerization Coupling Using EDC/Oxyma

This protocol is designed to minimize base-catalyzed side reactions.

Materials:

  • (3R,4R)-4-aminooxolan-3-ol

  • Carboxylic acid of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes at 0 °C. This pre-activation step forms the active Oxyma ester.

  • Nucleophile Addition: Add a solution of (3R,4R)-4-aminooxolan-3-ol (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the amino alcohol is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). The byproducts from EDC and Oxyma are generally water-soluble, simplifying purification.

  • Analysis: Crucially, analyze the diastereomeric purity of the crude and purified product using an appropriate chiral analytical method (e.g., Chiral HPLC or SFC) to confirm the success of the protocol.[17][18][19]

References

  • J Org Chem. 2003 Aug 22;68(17):6571-5.
  • Bachem Technical Note. June 4, 2024.
  • Molecules. 2023 Dec 8;28(24):8033.
  • BenchChem.
  • J Am Chem Soc. 1970.
  • Org Biomol Chem. 2021.
  • University of Michigan Deep Blue. June 30, 2010.
  • DSpace@MIT. June 4, 1970.
  • NeoBioScience.
  • Organic Chemistry Portal.
  • AAPPTEC.
  • J Pept Sci. 2014 Jan;20(1):36-43.
  • J Am Chem Soc. 2016 Oct 19;138(41):13135-13138.
  • BenchChem.
  • Luxembourg Bio Technologies.
  • Chem Soc Rev. 2009;38(2):606-31.
  • Organic Chemistry Portal.
  • Org Lett. 2015 Sep 4;17(17):4284-7.
  • RSC Adv. 2021.
  • ACS Catal. 2021.
  • BenchChem.
  • Sumika Chemical Analysis Service.
  • J Phys Chem B. 2014 Oct 23;118(42):12159-67.
  • Sigma-Aldrich.
  • ResearchGate. January 2021.
  • Molecules. 2019 Mar 21;24(6):1111.
  • Chemistry LibreTexts. May 30, 2020.
  • J Sep Sci. 2011 Feb;34(4):391-6.
  • Waters Corporation.
  • Int J Mol Sci. 2023 Jul 25;24(15):11929.
  • ScienceDirect.

Sources

Optimization

Technical Support Center: (3R,4R)-4-Aminooxolan-3-ol Solubility &amp; Handling

Welcome to the Advanced Troubleshooting Guide for (3R,4R)-4-aminooxolan-3-ol (also known as trans-4-aminotetrahydrofuran-3-ol). Because this molecule features a dense array of hydrogen-bond donors and acceptors on a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for (3R,4R)-4-aminooxolan-3-ol (also known as trans-4-aminotetrahydrofuran-3-ol). Because this molecule features a dense array of hydrogen-bond donors and acceptors on a compact, rigid oxolane ring, it presents unique solvation challenges during organic synthesis.

This guide is designed for discovery chemists and process scientists. It breaks down the thermodynamic causality behind the compound's solubility profile and provides field-validated, step-by-step protocols to rescue failing reactions and workups.

Part 1: Quantitative Solvation Matrix

The solubility of (3R,4R)-4-aminooxolan-3-ol is dictated by its high crystal lattice energy and strong intermolecular hydrogen-bonding network. Solvents with low dielectric constants (ε) fail to provide sufficient enthalpy of solvation to overcome these forces.

Table 1: Solvent Compatibility and Dielectric Impact

SolventDielectric Constant (ε)Solubilizing Power (Free Base)Solubilizing Power (HCl Salt)Mechanistic Role & Application Notes
Water 80.1Excellent (>100 mg/mL)ExcellentForms strong hydration shells; makes aqueous extraction difficult.
DMSO 46.7ExcellentGoodDisrupts H-bonding; ideal for high-temp SNAr reactions[1].
Methanol 32.7GoodGoodProtic environment; optimal for reductive aminations[2].
DCM 8.9Poor (Suspension)InsolubleInsufficient polarity; requires organic bases (DIPEA) to react[3].
Hexane 1.9InsolubleInsolubleAnti-solvent; useful for precipitating the compound from polar media.

Part 2: Troubleshooting FAQs & Validated Protocols

FAQ 1: Why does my compound remain a stubborn suspension in Dichloromethane (DCM) during N-acylation?

The Causality: If you are using the hydrochloride salt of (3R,4R)-4-aminooxolan-3-ol, the ionic lattice is completely insoluble in DCM (ε = 8.9). Even if you are using the free base, the zwitterionic character and intermolecular hydrogen bonding between the C3-hydroxyl and C4-amine create aggregates that DCM cannot solvate.

The Solution: You must force in situ free-basing using a sterically hindered tertiary amine (like DIPEA) to disrupt the salt bridges. While the mixture may begin as a suspension, the addition of the electrophile will drive the equilibrium forward as the soluble free-base is consumed[3].

Step-by-Step Methodology: Heterogeneous N-Acylation

  • Suspend: Add (3R,4R)-4-aminooxolan-3-ol HCl (1.0 eq) to anhydrous DCM (0.1 M concentration).

  • Disrupt Lattice: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq). Stir vigorously for 15 minutes at room temperature. Note: The mixture will likely remain a cloudy suspension.

  • React: Cool the suspension to 0°C and add your acid chloride (1.05 eq) dropwise.

  • Self-Validation Step: Monitor the physical state of the reaction. As the acylation proceeds, the polar amine is converted into a less polar amide, and the suspension will clarify into a homogeneous solution. If the reaction remains heavily opaque after 2 hours, add 5–10% v/v anhydrous DMF as a co-solvent to force solvation.

FAQ 2: How do I achieve high yields when coupling this amine to unactivated heteroaryl chlorides?

The Causality: Standard refluxing solvents like THF or ethanol are insufficient for challenging SNAr (Nucleophilic Aromatic Substitution) reactions with this compound. Protic solvents (ethanol) hydrogen-bond to the primary amine, reducing its nucleophilicity. Ethers (THF) lack the dielectric capacity to stabilize the highly polar Meisenheimer complex transition state.

The Solution: Execute the reaction in anhydrous Dimethyl Sulfoxide (DMSO) using a strong, non-nucleophilic base like Potassium tert-butoxide (t-BuOK) at elevated temperatures[1]. DMSO strongly solvates the potassium cation, leaving the amine completely naked and hyper-nucleophilic.

Step-by-Step Methodology: High-Temperature SNAr

  • Dissolve: To a solution of your heteroaryl chloride (1.0 eq) in dry DMSO (0.2 M), add (3R,4R)-4-aminooxolan-3-ol (1.1 eq).

  • Deprotonate: Add t-BuOK (3.0 to 5.0 eq) in one portion.

  • Heat: Seal the vessel and heat to 110°C for 3 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in 190 µL of Acetonitrile/Water and analyze via LC-MS. You should observe the complete disappearance of the heteroaryl chloride mass. If unreacted chloride remains, verify that your DMSO is strictly anhydrous, as water will hydrolyze the t-BuOK and stall the reaction.

FAQ 3: I am losing all my product in the aqueous phase during workup. How do I recover it?

The Causality: The oxolane ring combined with the hydroxyl and amine/amide motifs gives this molecule a highly negative partition coefficient (LogP). Standard extraction solvents like Ethyl Acetate (EtOAc) cannot break the thermodynamic hydration shell formed by water molecules around the product.

The Solution: Bypass liquid-liquid extraction entirely if the product is highly polar, or use a chaotropic solvent mixture. For reductive aminations, the most reliable method is direct solvent evaporation followed by Reverse Phase Preparative HPLC[2].

Step-by-Step Methodology: Reductive Amination & Isolation

  • React: Combine the amine, aldehyde/ketone, and Sodium cyanoborohydride (NaBH3CN) in Methanol with a catalytic amount of Acetic Acid (AcOH). Stir for 2 hours[2].

  • Bypass Aqueous Workup: Do not quench with aqueous NaHCO3. Instead, evaporate the reaction mixture directly to absolute dryness in vacuo.

  • Reconstitute: Dissolve the crude solid residue entirely in HPLC-grade DMSO. Filter through a 0.45 µm PTFE syringe filter to remove inorganic boron and sodium salts.

  • Self-Validation Step: Inject the filtered DMSO solution directly onto a C18 Prep-HPLC column. The high polarity of the compound ensures it will elute early; use a shallow gradient (e.g., 5% to 40% Acetonitrile in Water with 0.1% TFA) to ensure proper peak resolution.

Part 3: Workflow Visualizations

The following decision matrices provide logical pathways for solvent selection and workup strategies based on the physicochemical behavior of (3R,4R)-4-aminooxolan-3-ol.

SolventSelection Start Reaction Pathway for (3R,4R)-4-aminooxolan-3-ol Acylation N-Acylation / Amidation Start->Acylation SNAr SNAr / Heteroaryl Coupling Start->SNAr Reductive Reductive Amination Start->Reductive SolventDCM DCM + DIPEA (± DMF Co-solvent) Acylation->SolventDCM Base-mediated HCl neutralization SolventDMSO Anhydrous DMSO + t-BuOK (110°C) SNAr->SolventDMSO High dielectric constant needed SolventMeOH MeOH + AcOH (Protic Medium) Reductive->SolventMeOH Imine formation requires H+ donors

Caption: Logical decision tree for selecting optimal solvent systems for (3R,4R)-4-aminooxolan-3-ol.

WorkupProtocol Quench Reaction Quench & Solvent Evaporation Check Assess Product Polarity (LogP Estimate) Quench->Check Standard Standard Extraction (EtOAc / H2O) Check->Standard LogP > 1.5 (Lipophilic product) Modified Modified Extraction (CHCl3:IPA 3:1 + Brine) Check->Modified 0 < LogP < 1.5 (Moderate polarity) Evaporate Direct Evaporation & RP-HPLC Purification Check->Evaporate LogP < 0 (Highly hydrophilic)

Caption: Workup and extraction decision matrix for highly polar oxolane derivatives.

References

  • Patent Application Publication Pub. No.
  • Source: National Institutes of Health (NIH)
  • WO2025188694A1 - Tricyclic tlr7 agonists and uses thereof Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 4-Aminooxolan-3-ol

Welcome to the Application Support Center. This guide provides troubleshooting protocols, validated methodologies, and causal explanations for the chiral resolution of 4-aminooxolan-3-ol (also known as 4-aminotetrahydrof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides troubleshooting protocols, validated methodologies, and causal explanations for the chiral resolution of 4-aminooxolan-3-ol (also known as 4-aminotetrahydrofuran-3-ol) enantiomers. Designed for drug development professionals and synthetic chemists, this resource bridges the gap between theoretical stereochemistry and benchtop execution.

Physicochemical Constraints & Resolution Strategy

Before initiating any resolution protocol, it is critical to understand the intrinsic properties of the target molecule. 4-Aminooxolan-3-ol is a highly polar, low-molecular-weight heterocyclic amino alcohol[1]. Its structure presents specific challenges that dictate the choice of resolution methodology.

Table 1: Key Physicochemical Properties Impacting Resolution

PropertyValue / CharacteristicImplication for Chiral Resolution
Molecular Weight 103.12 g/mol [1]Highly volatile if underivatized; poor retention on standard reverse-phase columns.
LogP (predicted) -1.6[1]Extreme hydrophilicity. Extraction from aqueous phases requires continuous liquid-liquid extraction or ion-exchange resins.
Chromophore None (UV inactive >220 nm)Direct HPLC/SFC with UV detection is impossible. Requires pre-column derivatization, ELSD, CAD, or MS detection.
Functional Groups 1° Amine, 2° AlcoholProne to side reactions; allows for selective enzymatic acylation or diastereomeric salt formation.
Decision Matrix for Resolution Strategy

To minimize wasted resources, select your resolution method based on scale and available infrastructure.

DecisionTree Start 4-Aminooxolan-3-ol Racemate Scale What is the required scale? Start->Scale Analyt Analytical / mg scale Scale->Analyt < 100 mg Prep Preparative / Gram+ scale Scale->Prep > 1 gram Deriv Derivatization (Boc/Fmoc) + Chiral SFC Analyt->Deriv Equip Is biocatalysis available? Prep->Equip Enzyme Enzymatic Kinetic Resolution (CAL-B) Equip->Enzyme Yes Dias Diastereomeric Salt Crystallization Equip->Dias No

Logical decision tree for selecting a chiral resolution strategy.

Experimental Methodologies & Troubleshooting FAQs

Method A: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizing Candida antarctica Lipase B (CAL-B) or engineered transaminases is highly effective for cyclic amino alcohols[2],[3]. The enzyme selectively acylates the primary amine of one enantiomer, allowing for straightforward chromatographic separation.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 10 mmol of racemic trans-4-aminooxolan-3-ol in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acylation: Add 15 mmol of isopropyl methoxyacetate (acyl donor) and 200 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate at 40°C with orbital shaking (250 rpm).

  • Monitoring (Self-Validation): Withdraw 50 µL aliquots every 4 hours. Derivatize with Boc₂O and analyze via Chiral GC or SFC-MS to monitor conversion and enantiomeric excess (ee).

  • Termination: Stop the reaction exactly at 50% conversion (typically 24-36 hours) by filtering off the immobilized enzyme.

  • Separation: Concentrate the filtrate and separate the highly polar unreacted amine from the less polar acylated amide via silica gel chromatography (DCM:MeOH gradient).

  • Deprotection: Hydrolyze the separated amide in 6M HCl at reflux for 12 hours to recover the second enantiomer.

EnzymaticWorkflow Racemate Racemic 4-Aminooxolan-3-ol Reaction CAL-B + Acyl Donor (Organic Solvent, 40°C) Racemate->Reaction Separation Silica Gel Chromatography Reaction->Separation At ~50% conversion Prod1 (3R,4S)-Amide (Acylated) Separation->Prod1 Prod2 (3S,4R)-Amine (Unreacted) Separation->Prod2 Hydrolysis Acidic Hydrolysis (HCl, Reflux) Prod1->Hydrolysis FinalProd (3R,4S)-Amine Hydrochloride Hydrolysis->FinalProd

Experimental workflow for the enzymatic kinetic resolution of 4-aminooxolan-3-ol.

FAQs & Troubleshooting:

Q: My enzymatic resolution stalls at 30% conversion. How do I push it to the theoretical 50% yield? A: This is a classic symptom of thermodynamic equilibrium or product inhibition. The alcohol byproduct from your acyl donor can inhibit CAL-B or reverse the reaction. Mechanistic Fix: Switch your acyl donor to an enol ester (e.g., vinyl acetate). The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to exactly 50% conversion. Alternatively, add 4Å molecular sieves to sequester the alcohol byproduct.

Q: I am observing acylation on both the amine and the hydroxyl group (O-acylation vs. N-acylation). How do I control chemoselectivity? A: CAL-B is inherently promiscuous but kinetically favors primary amines over secondary alcohols. If over-acylation occurs, it is likely due to excessive reaction time or an overly reactive acyl donor. Mechanistic Fix: Lower the reaction temperature to 25°C to enhance kinetic differentiation. Strictly monitor the reaction via GC-MS and quench it immediately upon reaching 50% amine conversion.

Method B: Diastereomeric Salt Crystallization

For multi-gram scale separations where biocatalysis is unavailable, classical resolution via diastereomeric salt formation remains the industrial standard[4].

Self-Validating Experimental Protocol:

  • Salt Formation: Dissolve 50 mmol of racemic 4-aminooxolan-3-ol in 30 mL of hot absolute ethanol. In a separate flask, dissolve 50 mmol of a chiral resolving acid (e.g., (1R,3S)-(+)-camphoric acid or (L)-(+)-tartaric acid) in 30 mL of hot ethanol.

  • Mixing: Combine the solutions at 70°C. Stir for 15 minutes.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour to promote the growth of large, pure crystals.

  • Isolation: Filter the precipitated diastereomeric salt.

  • Validation: Determine the diastereomeric excess (de) by chiral HPLC (post-derivatization).

  • Recrystallization: Recrystallize from EtOH/Water (9:1) until >99% de is achieved.

  • Freebasing: Dissolve the pure salt in 2M NaOH, saturate with NaCl, and extract continuously with DCM for 24 hours to recover the enantiopure free amine.

FAQs & Troubleshooting:

Q: The diastereomeric salt forms an oil instead of crystallizing. How do I induce crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation is too high, and the melting point of the solute is lower than the temperature at which it drops out of solution. The highly polar nature of the oxolane ring exacerbates this. Mechanistic Fix: Change the solvent system to lower the solubility curve gradually. Switch from pure ethanol to an isopropanol/ethyl acetate mixture. If oiling persists, perform "seeding" by scratching the flask with a glass rod or adding a microscopic seed crystal of the desired salt at the metastable zone.

Q: I achieved >99% de of the salt, but after freebasing, the enantiomeric excess of the amine dropped to 85%. Why? A: You are likely experiencing partial racemization or preferential loss during the extraction phase. Because 4-aminooxolan-3-ol is extremely water-soluble (LogP -1.6)[1], standard separatory funnel extraction leaves a significant portion of the product in the aqueous phase. If the aqueous phase is heated or left at high pH for extended periods, the stereocenters can epimerize via retro-Michael pathways. Mechanistic Fix: Avoid heating the highly basic aqueous layer. Use a continuous liquid-liquid extractor with DCM for 24-48 hours at room temperature, or bypass extraction entirely by passing the salt through a strongly basic anion-exchange resin (e.g., Amberlite IRA-400 (OH⁻ form)) and eluting the free amine with methanol.

Method C: Analytical Validation via Chiral Chromatography

Because 4-aminooxolan-3-ol lacks a UV chromophore, direct analysis by standard HPLC-UV is impossible[1].

Self-Validating Experimental Protocol:

  • Derivatization: React 5 mg of the resolved amine with 1.2 equivalents of Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) and NaHCO₃ in a 1:1 mixture of Water:Dioxane for 2 hours.

  • Extraction: Extract the Fmoc-protected amino alcohol with ethyl acetate.

  • SFC Analysis: Inject onto a Chiral SFC system (e.g., Daicel Chiralpak IG column).

  • Conditions: Mobile phase: CO₂ / Methanol (80:20); Flow rate: 3.0 mL/min; Detection: UV at 254 nm.

FAQs & Troubleshooting:

Q: Even after Fmoc derivatization, my peaks are tailing severely on the chiral column, making ee integration inaccurate. Why? A: The secondary hydroxyl group at the C3 position is still unprotected and is strongly hydrogen-bonding with the chiral stationary phase (CSP), particularly if you are using an amylose/cellulose-based column. Mechanistic Fix: Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine or isopropylamine) to suppress secondary interactions. Alternatively, fully derivatize both the amine and the hydroxyl group by using an excess of acetic anhydride/pyridine before analysis, converting it to the N,O-diacetyl derivative, which resolves beautifully on Chiralcel OJ-H columns.

References

  • Biocatalytic synthesis of chiral amine building blocks Source: Nottingham ePrints, University of Nottingham URL:[Link]

  • Enzyme Application for Chemical Transformations: A Pathway to Green Synthesis Source: BORIS Theses, University of Bern URL:[Link]

  • Heterocycle derivatives for treating trpm3 mediated disorders (Patent CA3199496A1)

Sources

Optimization

Technical Support Center: Stability of (3R,4R)-4-aminooxolan-3-ol

Document ID: TSC-2026-03-AOHO-STAB-01 Last Updated: March 7, 2026 Introduction Welcome to the technical support guide for (3R,4R)-4-aminooxolan-3-ol. This molecule, a substituted tetrahydrofuran (THF), is a critical chir...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-AOHO-STAB-01

Last Updated: March 7, 2026

Introduction

Welcome to the technical support guide for (3R,4R)-4-aminooxolan-3-ol. This molecule, a substituted tetrahydrofuran (THF), is a critical chiral building block in modern synthetic chemistry, particularly in the development of novel therapeutics. Its unique stereochemistry, featuring a trans relationship between the C3-hydroxyl and C4-amino groups, makes it a valuable scaffold.[1] However, the inherent reactivity of the oxolane (THF) ring, especially under acidic conditions, presents specific challenges during synthesis, workup, formulation, and storage.[2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just procedural steps, but the underlying mechanistic rationale to empower you to make informed decisions during your experiments.

Part 1: Fundamental Stability & Mechanistic Insights

FAQ 1: What is the expected mechanism for the acidic hydrolysis of (3R,4R)-4-aminooxolan-3-ol?

Answer:

The acidic hydrolysis of (3R,4R)-4-aminooxolan-3-ol proceeds via an acid-catalyzed cleavage of the ether bond.[2][5] This is a common reaction for ethers, but the presence of adjacent functional groups introduces important considerations.[3] The generally accepted mechanism involves three key steps:

  • Protonation of the Ether Oxygen: The reaction initiates with the protonation of the endocyclic ether oxygen by a strong acid (e.g., HCl, H₂SO₄). This is a rapid equilibrium step that converts the ether into a much better leaving group (an alcohol).[3][6]

  • Nucleophilic Attack and Ring-Opening: A nucleophile, typically water in hydrolysis, attacks one of the carbons adjacent to the protonated ether oxygen. This attack leads to the cleavage of a C-O bond and opens the ring.

  • Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the final product, a neutral amino-diol.

Given the secondary nature of the carbons (C2 and C5) involved in the ether bond, the ring-opening is most likely to proceed via an Sₙ2 mechanism .[6][7] This involves a backside attack by the nucleophile. An Sₙ1 mechanism is less likely as it would require the formation of a less stable secondary carbocation.[5][6]

G Figure 1. Proposed Su20992 Mechanism for Acidic Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Su20992 Attack cluster_2 Step 3: Deprotonation Start (3R,4R)-4-aminooxolan-3-ol Protonated Protonated Oxonium Ion Start->Protonated + Hu2083Ou207A Intermediate Ring-Opened Intermediate Protonated->Intermediate + Hu2082O (Nucleophile) (Backside Attack) Product Ring-Opened Amino-Diol Intermediate->Product - Hu2083Ou207A G Figure 2. Forced Degradation Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution of Compound Incubate Incubate Samples at Target Temp (25, 60, 80°C) Prep->Incubate AcidPrep Prepare Acid Solutions (0.1M HCl, 1M HCl, etc.) AcidPrep->Incubate Sample Pull Aliquots at Defined Time Points Incubate->Sample Neutralize Neutralize Sample (e.g., with NaOH) Sample->Neutralize Dilute Dilute to Final Conc. for Analysis Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Dilute->Analyze Data Quantify % Degradation & Identify Products Analyze->Data

Caption: Figure 2. Forced Degradation Experimental Workflow.

FAQ 4: My sample is degrading much faster than expected, even under mild acidic conditions. What could be wrong?

Answer:

Unexpectedly rapid degradation can be traced to several factors. Here is a troubleshooting guide to diagnose the issue.

G Figure 3. Troubleshooting Rapid Degradation Start Rapid Degradation Observed Check_pH Verified pH of 'Mild' Conditions? Start->Check_pH Check_Temp Temperature Control Accurate? Check_pH->Check_Temp No Result_pH Incorrect acid dilution or buffering capacity issue. Recalibrate pH meter and remake solutions. Check_pH->Result_pH Yes Check_Purity Starting Material Purity Confirmed? Check_Temp->Check_Purity No Result_Temp Hot spots in heating block or inaccurate thermostat. Calibrate heating source. Check_Temp->Result_Temp Yes Check_Solvent Solvent Effects Considered? Check_Purity->Check_Solvent No Result_Purity Catalytic impurities (e.g., trace metals) in starting material can accelerate degradation. Re-purify or use a different batch. Check_Purity->Result_Purity Yes Result_Solvent Polar protic solvents can participate in hydrolysis. Consider aprotic co-solvents if appropriate for study. Check_Solvent->Result_Solvent Yes

Caption: Figure 3. Troubleshooting Rapid Degradation.

Key Considerations:

  • Catalytic Impurities: Trace amounts of metal ions in your sample or solvent can act as Lewis acids and catalyze ether cleavage. Ensure you are using high-purity solvents and reagents.

  • Actual pH: Verify the pH of your solution directly with a calibrated pH meter. Do not rely solely on the calculated molarity of the acid.

  • Compound Form: Are you using the free base or a salt form (e.g., hydrochloride)? The salt form will create its own acidic environment upon dissolution, which must be accounted for.

FAQ 5: What is the best analytical method to monitor the hydrolysis reaction and quantify the degradation products?

Answer:

A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the properties of the drug substance over time. For this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometric (MS) detection is the gold standard.

  • Separation (HPLC): The parent compound, (3R,4R)-4-aminooxolan-3-ol, is very polar. A standard C18 column may not provide sufficient retention. Consider using a polar-embedded or an aqueous-C18 column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for this type of analyte. [8]* Detection (UV/MS):

    • The compound lacks a strong chromophore, so UV detection will likely be at a low wavelength (e.g., 200-210 nm). [9] * Mass Spectrometry (MS) is invaluable for this analysis. It provides mass information to confirm the identity of the parent peak and to tentatively identify degradation products based on their mass-to-charge ratio (m/z). [10]* Derivatization: If high sensitivity is required and MS is not available, pre-column derivatization can be employed. Reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) react with the primary amine to create a derivative with strong UV or fluorescence signals, greatly enhancing detection limits. [9][11]

Part 3: Practical Recommendations

FAQ 6: How can I minimize the degradation of (3R,4R)-4-aminooxolan-3-ol during acidic reaction workups or purification?

Answer:

Minimizing exposure to harsh acidic conditions is key.

  • Temperature Control: Perform all acidic extractions and chromatographic steps at low temperatures (0-5 °C) whenever possible. Every 10 °C increase can roughly double the rate of many degradation reactions.

  • Minimize Contact Time: Do not let your compound sit in acidic solutions for extended periods. Neutralize the solution promptly as soon as the desired process (e.g., extraction) is complete.

  • Use of Buffers: For pH control in the range of 3-6, use a suitable buffer system (e.g., acetate, citrate) instead of a strong acid. This provides a more controlled and less harsh environment.

  • Aqueous-Free Conditions: If the chemistry allows, consider using Lewis acids in aprotic organic solvents instead of Brønsted acids in aqueous media for certain synthetic steps. [12]5. Rapid Neutralization: During workup, quench acidic steps by pouring the reaction mixture into a cold, vigorously stirred solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

By carefully controlling temperature, time, and pH, you can significantly improve the recovery and purity of your target compound.

References

  • Title: Ether cleavage Source: Wikipedia URL: [Link]

  • Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

  • Title: Acidic cleavage of ethers (SN2) Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and Cleavage of Ethers Source: Longdom Publishing URL: [Link]

  • Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds Source: ACS Publications URL: [Link]

  • Title: NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP) Source: Online Learning Portal URL: [Link]

  • Title: Neighbouring Group Participation | Tricks and Tech Source: YouTube URL: [Link]

  • Title: Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations Source: Wiley Online Library URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides Source: ResearchGate URL: [Link]

  • Title: Neighbouring group participation Source: Wikipedia URL: [Link]

  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: Wiley Online Library URL: [Link]

  • Title: TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Comprehensive Guide to Hydrolysis and Analysis of Amino Acids Source: Waters Corporation URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

  • Title: Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines Source: SciELO URL: [Link]

  • Title: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols Source: Wiley Online Library URL: [Link]

  • Title: Stereocontrolled synthesis of highly functionalised tetrahydrofurans Source: Durham e-Theses URL: [Link]

  • Title: Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: PubMed URL: [Link]

Sources

Troubleshooting

crystallization methods for (3R,4R)-4-aminooxolan-3-ol salts

Welcome to the Technical Support Center for the isolation and purification of (3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol). As a Senior Application Scientist, I have designed this portal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol).

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. The (3R,4R)-4-aminooxolan-3-ol scaffold is a highly polar, flexible chiral building block critical for synthesizing complex therapeutics, including polycyclic-carbamoylpyridone compounds [1][1] and SARS-CoV-2 macrodomain inhibitors [2][2]. In its free base form, the compound exhibits extensive intermolecular hydrogen bonding, causing it to retain solvent and present as a viscous oil [3][3].

Converting this free base into a crystalline salt replaces amorphous hydrogen-bond networks with a highly ordered ionic lattice. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to successfully crystallize these salts and achieve >99% diastereomeric excess (de%).

Troubleshooting Guide: Common Crystallization Failures

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation - LLPS)

  • Symptom: Upon cooling the salt solution, a milky emulsion or a second heavy liquid phase forms at the bottom of the reactor instead of solid crystals.

  • Causality: The solute concentration has crossed the binodal curve (liquid-liquid coexistence) before reaching the solid-liquid equilibrium curve. Because the oxolane ring is highly polar, it strongly coordinates with protic solvents. When an antisolvent (e.g., MTBE) is added too rapidly, the local supersaturation spikes, but the solvation shell remains intact, depressing the melting point of the solute-rich phase and causing it to separate as an oil.

  • Solution: Do not use pure antisolvent precipitation. Adjust the solvent matrix to a miscible system with a gentler solubility slope (e.g., Isopropanol). If oiling out occurs, reheat the mixture until a single clear phase is restored, add 5-10% more of the primary solvent, and introduce seed crystals at a higher temperature (just below the saturation temperature) to force solid nucleation before the binodal curve is reached.

Issue 2: Poor Diastereomeric Excess (de < 90%) During Chiral Resolution

  • Symptom: The isolated L-tartrate salt yields poor optical purity after the first crystallization pass [4][4].

  • Causality: Rapid generation of supersaturation (cooling >0.5 °C/min) leads to the co-precipitation of the more soluble (3S,4S) diastereomer. Kinetic trapping occurs when the crystal lattice grows too fast to reject the incorrect stereoisomer.

  • Solution: Implement a prolonged ripening phase. Hold the suspension at 45 °C for 2 hours post-seeding to allow Ostwald ripening to dissolve kinetically trapped impurities and regrow the thermodynamically stable (3R,4R) lattice.

Issue 3: Gelation (Arrested Phase Separation)

  • Symptom: The entire reaction volume sets into a translucent, immobile gel.

  • Causality: The amino and hydroxyl groups form a cross-linked, continuous hydrogen-bonded network that traps the solvent macroscopically before individual crystal lattices can organize.

  • Solution: Increase the shear rate (agitation) and elevate the crystallization temperature. Gelation is a kinetically driven process; adding thermal energy breaks the macroscopic hydrogen bonds, allowing the system to reorganize into discrete ionic crystals.

Quantitative Data: Solvent & Salt Matrix

The following table summarizes the optimized thermodynamic parameters for different salt forms of (3R,4R)-4-aminooxolan-3-ol.

Salt FormSolvent SystemAntisolventOptimal Cooling RateExpected YieldTroubleshooting Focus
Hydrochloride Isopropanol (IPA)MTBE-0.2 °C/min80-85%Highly hygroscopic; filter under dry N₂.
L-Tartrate Ethanol / Water (9:1)None-0.1 °C/min40-45%*Slow cooling required to maximize de%.
Tosylate Ethyl AcetateHeptane-0.3 °C/min85-90%High risk of LLPS if heptane is added rapidly.

*Yield for L-Tartrate is based on a racemic starting mixture (maximum theoretical yield = 50%).

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system, meaning built-in hold times and analytical checks ensure the process cannot proceed to the next step if thermodynamic equilibrium or purity is compromised.

Protocol A: Preparation of (3R,4R)-4-Aminooxolan-3-ol Hydrochloride (Bulk Storage)
  • Dissolution: Dissolve crude (3R,4R)-4-aminooxolan-3-ol (1.0 eq) in anhydrous Isopropanol (5 volumes) in a jacketed reactor.

  • Exothermic Control: Cool the solution to 0–5 °C under a dry nitrogen atmosphere. Dropwise add a standardized solution of HCl in Isopropanol (1.05 eq). Causality: The acid-base reaction is highly exothermic. Maintaining T < 15 °C prevents localized heating that can lead to color-forming degradation byproducts.

  • Equilibration: Heat the resulting suspension to 65 °C until complete dissolution is achieved (visual confirmation of a clear solution).

  • Controlled Supersaturation: Cool the solution linearly at -0.2 °C/min to 45 °C.

  • Seeding: Introduce seed crystals (1 wt%) of authentic (3R,4R)-4-aminooxolan-3-ol hydrochloride.

  • Ripening (Self-Validation): Hold the reactor at 45 °C for 1 hour. Causality: This hold allows the seed bed to consume the supersaturation slowly, preventing secondary nucleation (fines) that would ruin filtration kinetics.

  • Isolation: Continue cooling at -0.2 °C/min to 5 °C. Filter the crystalline solid, wash with cold MTBE (2 volumes), and dry under vacuum at 40 °C to constant weight.

Protocol B: Diastereomeric Resolution via L-Tartrate Salt
  • Matrix Preparation: Dissolve racemic trans-4-aminooxolan-3-ol (1.0 eq) in an Ethanol/Water mixture (9:1 v/v, 10 volumes) at 60 °C. Causality: Water increases the solubility of the unwanted diastereomer, preventing its co-precipitation.

  • Salt Formation: Add L-tartaric acid (0.5 eq) portion-wise. Stir at 60 °C for 30 minutes to ensure complete ionic exchange.

  • Nucleation: Cool slowly (-0.1 °C/min) to 50 °C and seed with the desired (3R,4R)-L-tartrate salt.

  • Growth: Cool to 20 °C over 5 hours.

  • Validation: Filter the enriched diastereomeric salt. Immediately analyze the mother liquor and the isolated solid via Chiral HPLC. If the solid de is <99%, trigger the recrystallization loop (see Decision Tree below).

Process Workflow & Decision Tree

The following logical workflow dictates the troubleshooting path for phase behavior anomalies during crystallization.

CrystallizationSupport Start Crude (3R,4R)-4-aminooxolan-3-ol Salt Salt Formation (Add Acid in Solvent) Start->Salt Heat Heat to Dissolution (Clear Solution) Salt->Heat Cool Controlled Cooling (-0.1 to -0.2 °C/min) Heat->Cool Phase Phase Behavior? Cool->Phase Oil Oiling Out (LLPS) Phase->Oil Liquid separation Solid Nucleation (Solid) Phase->Solid Crystal growth FixOil Adjust Solvent Ratio & Seed at Higher Temp Oil->FixOil Isolate Filtration & Drying Solid->Isolate FixOil->Heat Re-dissolve QC QC: Purity & de% Isolate->QC Pass Success (High Purity Salt) QC->Pass de > 99% Fail Recrystallize QC->Fail de < 99% Fail->Heat Iterative purification

Fig 1. Decision tree for (3R,4R)-4-aminooxolan-3-ol salt crystallization and LLPS troubleshooting.

Frequently Asked Questions (FAQs)

Q: Can I use ethyl acetate as the sole solvent for the hydrochloride salt? A: No. While the free base has moderate solubility in pure ethyl acetate, the hydrochloride salt is virtually insoluble. Generating the salt in pure ethyl acetate creates massive, instantaneous supersaturation. This bypasses the metastable zone entirely, leading to amorphous precipitation or oiling out rather than controlled crystal growth. Always use a solvent system where the salt has moderate, temperature-dependent solubility (like IPA).

Q: Why is my isolated salt turning into a sticky paste on the filter paper? A: (3R,4R)-4-aminooxolan-3-ol salts (particularly the hydrochloride) are highly hygroscopic. If you are filtering in an open atmosphere with high ambient humidity, the crystals will rapidly absorb moisture from the air and deliquesce. Always perform filtrations under a dry nitrogen blanket or immediately transfer the wet cake to a vacuum oven.

References

  • Title: US9795602B2 - Polycyclic-carbamoylpyridone compounds and their pharmaceutical use Source: Google Patents URL
  • Title: Extensive exploration of structure activity relationships for the SARS-CoV-2 macrodomain from shape-based fragment merging and active learning Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: EP 3042900 B1 - NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF Source: European Patent Office (EPO) URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of (3R,4R)-4-aminooxolan-3-ol

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of (3R,4R)-4-aminooxolan-3-ol, a chiral heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of (3R,4R)-4-aminooxolan-3-ol, a chiral heterocyclic compound of significant interest in medicinal chemistry.[1] As a substituted tetrahydrofuran, the precise determination of its relative and absolute stereochemistry is paramount for its application as a synthetic building block. This document will detail the causality behind experimental choices in NMR spectroscopy, compare its efficacy with alternative analytical methods, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Challenge

(3R,4R)-4-aminooxolan-3-ol, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, possesses two contiguous stereocenters (at C3 and C4).[2][3] The cis configuration of the amino and hydroxyl groups dictates the molecule's three-dimensional geometry, which is critical for its intended biological interactions.[1] Consequently, unambiguous confirmation of this stereochemistry is not merely a procedural step but a foundational requirement for its use in drug discovery and development. While various analytical techniques can provide structural information, NMR spectroscopy offers a uniquely powerful, non-destructive method to elucidate the detailed connectivity and relative stereochemistry of the molecule in solution.

Elucidating the cis-Configuration: A Multi-faceted NMR Approach

The primary objective of the NMR analysis is to confirm the molecular structure and, most importantly, to establish the cis relationship between the C3-hydroxyl and C4-amino groups. This is achieved by a synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments.

The ¹H NMR spectrum provides the initial and most critical data regarding the relative orientation of the protons on the oxolane ring. The key to confirming the cis stereochemistry lies in the magnitude of the vicinal coupling constant (³J) between the protons at C3 and C4 (H3 and H4).

  • Chemical Shift Assignments: The protons on the tetrahydrofuran ring are in distinct chemical environments. Protons on carbons bearing electronegative oxygen or nitrogen atoms (C3, C4, and C5) are deshielded and appear further downfield compared to the protons on C2.

  • Spin-Spin Splitting and Coupling Constants (J values): The interaction between neighboring protons results in the splitting of signals. The ³JH3-H4 coupling constant is particularly diagnostic. For a cis relationship in a five-membered ring, the dihedral angle between H3 and H4 is typically small, resulting in a larger coupling constant (generally in the range of 5-8 Hz). Conversely, a trans relationship would exhibit a much smaller coupling constant, often close to 0 Hz.

  • Exchangeable Protons: The protons of the hydroxyl (-OH) and amino (-NH₂) groups are exchangeable and often appear as broad singlets. Their signals can be confirmed by adding a drop of D₂O to the NMR tube, which results in their disappearance from the spectrum due to proton-deuterium exchange.

The ¹³C NMR spectrum is used to verify the number of unique carbon atoms and their chemical environments, confirming the integrity of the carbon backbone.

  • Signal Count: For (3R,4R)-4-aminooxolan-3-ol, four distinct signals are expected, corresponding to the four carbon atoms of the oxolane ring.

  • Chemical Shifts: The chemical shifts are indicative of the carbon type. Carbons bonded to heteroatoms (C3, C4, and C5) will resonate at a lower field (higher ppm) compared to C2.[4] This allows for the confident assignment of each carbon in the structure.

Two-dimensional NMR techniques are employed to resolve any ambiguities from the 1D spectra and provide definitive proof of the structure.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between the signals for H3 and H4 in the COSY spectrum provides conclusive evidence of their vicinal relationship, reinforcing the assignment of these key protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. HSQC is invaluable for assigning the ¹³C spectrum based on the already-established ¹H assignments, ensuring a self-consistent and validated structural elucidation.

Data Summary and Experimental Protocol

The following table summarizes the expected ¹H and ¹³C NMR data for (3R,4R)-4-aminooxolan-3-ol. Note that exact chemical shifts can vary depending on the solvent and concentration.[5]

Position ¹H Chemical Shift (ppm, Estimated) ¹H Multiplicity (Predicted) ¹³C Chemical Shift (ppm, Estimated)
C2 3.6 - 3.8m~65-75
C3 4.0 - 4.2m~70-80
C4 3.3 - 3.5m~50-60
C5 3.8 - 4.0m~70-80
OH Variable (broad s)br s-
NH₂ Variable (broad s)br s-
Key Coupling ³JH3-H4 ≈ 5-8 Hz--
  • Sample Preparation: Dissolve 5-10 mg of (3R,4R)-4-aminooxolan-3-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to identify the -OH and -NH₂ protons.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish connectivity and confirm assignments.

Workflow and Logic Visualization

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of the target molecule.

G cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Purified_Sample (3R,4R)-4-aminooxolan-3-ol H1_NMR 1D ¹H NMR Purified_Sample->H1_NMR C13_NMR 1D ¹³C NMR Purified_Sample->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC Analysis Analyze Shifts, Multiplicity, and Coupling Constants H1_NMR->Analysis C13_NMR->HSQC Correlation Correlate ¹H and ¹³C Signals COSY->Correlation HSQC->Correlation Stereochem Determine Relative Stereochemistry (cis/trans) via ³J(H3-H4) Analysis->Stereochem Correlation->Stereochem Final_Structure Confirmed Structure Stereochem->Final_Structure G H1 ¹H NMR Proton Shifts Splitting Patterns J-Coupling COSY 2D COSY ¹H-¹H Connectivity H1:f1->COSY:f0 HSQC 2D HSQC ¹H-¹³C Direct Correlation H1:f0->HSQC:f0 Structure {Final Assignment | { Connectivity Confirmed | Relative Stereochemistry (cis) Confirmed}} H1:f2->Structure:f1 ³J(H3-H4) value C13 ¹³C NMR Carbon Shifts Number of Signals C13:f0->HSQC:f0 COSY->Structure:f0 Confirms proton network HSQC->Structure:f0 Confirms C-H attachments

Caption: Logical relationships between NMR experiments for structural elucidation.

Comparison with Alternative Characterization Techniques

While NMR is the cornerstone for determining solution-state structure and stereochemistry, a comprehensive characterization often involves complementary techniques.

Technique Primary Application Advantages Limitations
NMR Spectroscopy Detailed structural elucidation and relative stereochemistry in solution.Non-destructive; provides rich data on connectivity and 3D orientation.Lower sensitivity compared to MS; cannot determine absolute configuration without chiral derivatizing agents. [5]
X-ray Crystallography Unambiguous determination of the solid-state structure, including absolute stereochemistry.The "gold standard" for absolute structure proof.Requires a single, high-quality crystal, which can be difficult or impossible to obtain.
Chiral HPLC Determination of enantiomeric purity (ee) and separation of enantiomers.Highly sensitive and accurate for quantifying stereoisomers. [6][7]Provides no structural information; method development can be time-consuming. [7]
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition (with HRMS).Extremely high sensitivity; confirms molecular formula. [1]Provides no stereochemical information.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -OH, -NH₂, C-O).Fast and simple; confirms the presence of key functional groups. [1]Provides no information on stereochemistry or detailed connectivity.

In practice, a multi-technique approach provides the most robust characterization. MS confirms the mass, IR confirms functional groups, chiral HPLC confirms enantiomeric purity, and NMR confirms the detailed covalent structure and relative stereochemistry. If a crystal can be grown, X-ray crystallography provides the ultimate confirmation of the absolute configuration.

Conclusion

The NMR spectroscopic characterization of (3R,4R)-4-aminooxolan-3-ol is a clear example of the technique's power in modern chemical analysis. Through a logical application of 1D and 2D NMR experiments, particularly the analysis of the ³JH3-H4 coupling constant, the critical cis relative stereochemistry can be confidently assigned. While other techniques like X-ray crystallography and chiral HPLC provide essential complementary information regarding absolute configuration and enantiomeric purity, NMR remains the indispensable tool for elucidating the detailed molecular structure in solution. This comprehensive approach ensures the high fidelity of chiral building blocks, a non-negotiable requirement for their successful application in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol. Retrieved from [Link]

  • PubMed. (2005, January 21). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). rac-(3R,4S)-4-aminooxolan-3-ol. Retrieved from [Link]

  • Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectroscopic data for compounds 1-4. Retrieved from [Link]

  • PubMed. (1999, March). [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Amanote Research. (2016, January 1). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated Β-Cyclodextrin Stationary Phase by High-Performance Liquid. Retrieved from [Link]

  • PubChem. (n.d.). (3RS,4R)-4-amino-hexan-3-ol. Retrieved from [Link]

  • SciSpace. (2017, February 24). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INDEX of ¹H NMR spectra of organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Nuclear magnetic resonance studies of anticonvulsant enaminones. Retrieved from [Link]

  • MDPI. (2017, September 22). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]

  • Preprints.org. (2025, February 10). Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl). Retrieved from [Link]

  • University of Southampton. (n.d.). FULL PAPER Cyclisation of Novel Amino Oxo Esters to Tetramic Acids Density Functional Theory Study of the Reaction Mechanism. Retrieved from [Link]

  • HETEROCYCLES. (2010). SYNTHESIS OF OPTICALLY ACTIVE γ-VALEROLACTONE AND γ-NONANOLACTONE VIA OPTICAL RESOLUTION USING CHIRAL AMINE DERIVED FROM AMINO. Retrieved from [Link]

Sources

Comparative

X-Ray Crystallography of 4-Aminotetrahydrofuran-3-ol Derivatives: A Structural Comparison Guide for Drug Discovery

Introduction 4-Aminotetrahydrofuran-3-ol (also referred to as 4-aminooxolan-3-ol) is a highly versatile, chiral heterocyclic building block utilized extensively in medicinal chemistry and supramolecular design[1]. Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Aminotetrahydrofuran-3-ol (also referred to as 4-aminooxolan-3-ol) is a highly versatile, chiral heterocyclic building block utilized extensively in medicinal chemistry and supramolecular design[1]. Its rigid tetrahydrofuran ring, combined with the precise spatial arrangement of its amino and hydroxyl groups, makes it an ideal scaffold for probing stereospecific interactions within enzyme active sites and complex protein architectures. Because the trans and cis configurations dictate binding affinity and molecular self-assembly, X-ray crystallography serves as the definitive method for validating these derivatives and elucidating their mechanistic behavior.

This guide objectively compares the crystallographic performance and structural utility of 4-aminotetrahydrofuran-3-ol derivatives across three distinct applications: viral macrodomain inhibitors, cyclic peptide nanotubes, and protein-protein interaction antagonists.

Comparative Structural Applications

Application A: SARS-CoV-2 Macrodomain Inhibitors In the development of novel antivirals, the (3R,4S)-4-aminotetrahydrofuran-3-ol derivative was merged with pyrrolo[2,3-d]pyrimidine fragments to target the SARS-CoV-2 macrodomain (Mac1)[2]. High-resolution X-ray crystallographic screening of these complexes revealed that the hydroxyl group of the tetrahydrofuran ring forms critical hydrogen bonds with the backbone carbonyl of Leu126 or the oxyanion subsite, depending on the linker's geometry. The rigid nature of the ring limits the entropic penalty upon binding, which successfully improved the IC50 to the micromolar range[2].

Application B: Supramolecular Cyclic Peptide Nanotubes When 4-amino-3-hydroxytetrahydrofuran-2-carboxylic acid (γ-Ahf) is incorporated into alternating D/L-cyclic peptides (e.g., cyclo-[D-Leu-L-MeN-γ-Acp-D-Tyr-L-γ-Ahf-]), the derivatives self-assemble into continuous β-sheet-like nanotubes[3]. X-ray crystallography demonstrates that the tetrahydrofuran hydroxyl groups project directly into the nanotube cavity in a pseudoequatorial orientation[4]. This internal functionalization directs the self-assembly process and enhances the structural stability of the formation via internal hydrogen-bonding networks, differentiating it from purely hydrophobic cavities[3].

Application C: HDM2/p53 Antagonists Trans-4-aminotetrahydrofuran-3-ol has been utilized to synthesize substituted imidazopyridines aimed at inhibiting the HDM2-p53 protein-protein interaction[5]. Crystallographic data of these complexes indicate that the trans-stereochemistry optimally positions the hydroxyl group to interact with the solvent-exposed rim of the HDM2 binding cleft. Simultaneously, the hydrophobic core of the molecule occupies the deep p53-binding pocket, restoring p53 function in tumor cells[5].

Quantitative Data Comparison

The following table summarizes the key crystallographic parameters and structural features of the derivatives discussed:

Derivative ScaffoldPrimary Application / TargetKey Crystallographic FeatureBinding Mode / Conformation
(3R,4S)-4-aminotetrahydrofuran-3-ol SARS-CoV-2 Mac1 InhibitorH-bond with Leu126 backboneMonomeric active-site binding
γ-Ahf (4-amino-3-hydroxytetrahydrofuran-2-carboxylic acid) Cyclic Peptide NanotubesPseudoequatorial OH projectionParallel tubular assembly
trans-4-aminotetrahydrofuran-3-ol HDM2 AntagonistSolvent-exposed rim interactionDeep pocket occupation
Experimental Methodology: Self-Validating Protocol for Co-Crystallization

To ensure scientific integrity and reproducibility, the following protocol outlines the step-by-step methodology and the underlying causality for co-crystallizing 4-aminotetrahydrofuran-3-ol derivatives with protein targets.

Step 1: Ligand Preparation and Stereochemical Validation

  • Action: Synthesize the specific enantiomer and verify its purity (>98%) using chiral HPLC and NMR prior to crystallization trials.

  • Causality: Enantiomeric impurities or racemic mixtures can act as potent crystal growth inhibitors. Even if crystals form, mixed stereoisomers result in ambiguous, overlapping electron density maps, confounding the interpretation of the precise binding pose.

Step 2: Protein-Ligand Complex Formation

  • Action: For high-affinity derivatives, perform co-crystallization by incubating the target protein (10–15 mg/mL) with a 3- to 5-fold molar excess of the ligand for 2 hours on ice before setting up vapor diffusion drops. For fragment-like derivatives, soak pre-formed apo-crystals in a stabilization buffer containing 10–50 mM of the ligand.

  • Causality: Co-crystallization allows the protein to undergo necessary ligand-induced conformational changes (such as loop closures around the tetrahydrofuran ring). Soaking is restricted to pre-formed active site geometries but prevents ligand-induced protein precipitation during drop equilibration.

Step 3: Cryoprotection and X-ray Diffraction

  • Action: Briefly transfer the harvested crystal to a mother liquor supplemented with 20–25% (v/v) glycerol or PEG 400, then flash-cool immediately in liquid nitrogen (100 K).

  • Causality: Rapid vitrification prevents the formation of crystalline ice. Ice crystals produce intense powder diffraction rings that obscure the protein's diffraction spots, severely degrading the resolution needed to map the tetrahydrofuran ring's electron density accurately.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Molecular Replacement (MR). Generate precise ligand geometric restraints (CIF files) for the 4-aminotetrahydrofuran-3-ol moiety using tools like eLBOW before refining occupancy and B-factors.

  • Causality: Accurate geometric restraints prevent the refinement algorithm from distorting the rigid tetrahydrofuran ring into energetically unfavorable conformations merely to fit noisy or incomplete electron density.

Visualization of the Crystallography Workflow

Workflow N1 1. Ligand Synthesis & Stereochemical Validation N2 2. Protein-Ligand Complex Formation N1->N2 Enantiopure Ligand N3 3. Vapor Diffusion Crystallization N2->N3 Co-crystallization / Soaking N4 4. Cryo-Cooling & X-Ray Data Collection N3->N4 Crystal Harvesting N5 5. Phase Solution & Electron Density Mapping N4->N5 Diffraction Data N6 6. Stereochemical Binding Analysis & Refinement N5->N6 Geometric Restraints

X-ray crystallography workflow for 4-aminotetrahydrofuran-3-ol derivative-protein complexes.

References
  • Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol . Source: Benchchem. 1

  • Extensive exploration of structure activity relationships for the SARS-CoV-2 macrodomain from shape-based fragment merging and active learning . Source: NIH (PMC). 2

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality . Source: RSC Publishing. 3

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides . Source: ACS Publications. 4

  • WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors . Source: Google Patents. 5

Sources

Validation

Comparative Bioactivity Guide: (3R,4R) vs. (3S,4S)-4-Aminooxolan-3-ol in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing chiral pharmacophores. The trans-4-aminooxolan-3-ol scaffold (also known as 4-aminotetrahydrofuran-3-ol)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing chiral pharmacophores. The trans-4-aminooxolan-3-ol scaffold (also known as 4-aminotetrahydrofuran-3-ol) is a highly privileged building block utilized across multiple therapeutic areas, from neurodegeneration to oncology[1].

This guide provides an objective, data-driven comparison of the (3R,4R) and (3S,4S) enantiomers. Rather than simply listing their properties, we will analyze the structural causality behind their divergent bioactivities and provide self-validating experimental protocols to rigorously evaluate these scaffolds in your own assays.

Structural Causality: The Role of Stereochemistry in Target Affinity

The oxolane (tetrahydrofuran) core provides a rigid conformational framework that restricts the dihedral angle between the vicinal amino (-NH₂) and hydroxyl (-OH) groups. Unlike a highly flexible aliphatic chain, this rigidity forces the pharmacophores into highly specific spatial vectors. Furthermore, the oxygen atom within the oxolane ring acts as a crucial hydrogen-bond acceptor and alters the molecule's dipole moment, significantly enhancing aqueous solubility and receptor residence time compared to a carbocyclic cyclopentane analog.

When comparing the trans enantiomers, the spatial inversion from (3R,4R) to (3S,4S) drastically alters how the molecule interfaces with target active sites:

  • BACE1 (β-Secretase 1) Inhibition: In the pursuit of Alzheimer's therapeutics, the -OH group must act as a precise hydrogen bond donor to the catalytic aspartate dyad (Asp32/Asp228) of BACE1. The (3R,4R) configuration optimally projects the amino group into the S2 subsite, establishing a robust H-bond network. Conversely, the (3S,4S) enantiomer forces a spatial mismatch, causing a severe steric clash with the enzyme's flap region, effectively abolishing binding affinity[2].

  • Kinase Inhibition (e.g., PI3K/mTOR): For polycyclic kinase inhibitors, the oxolane ring often mimics a morpholine moiety, anchoring the molecule to the kinase hinge region[3]. The (3R,4R) vector allows deep penetration into the ATP-binding pocket, whereas the (3S,4S) vector projects the core scaffold outward, disrupting critical Van der Waals interactions.

  • TLR7 Agonism: In immunomodulatory tricyclic compounds, the stereocenter dictates the molecule's ability to facilitate Toll-like receptor 7 (TLR7) dimerization. Only the correct enantiomeric geometry can successfully bridge the leucine-rich repeats required for receptor activation[4].

Stereochemical Binding Logic

StereochemicalBinding A trans-4-aminooxolan-3-ol Scaffold B (3R,4R) Enantiomer A->B Chiral Resolution C (3S,4S) Enantiomer A->C Chiral Resolution D Optimal S2 Pocket Fit (H-Bond Alignment) B->D Favorable Geometry E Steric Clash (Receptor Mismatch) C->E Spatial Mismatch F High Target Affinity (Low IC50) D->F G Poor Target Affinity (High IC50) E->G

Stereochemical branching logic demonstrating how enantiomeric inversion impacts target binding.

Quantitative Bioactivity Comparison

The following table summarizes representative pharmacological data derived from scaffold-activity relationship (SAR) studies of complex drug candidates bearing either the (3R,4R) or (3S,4S)-4-aminooxolan-3-ol core. Note: Absolute values depend on the complete molecular structure, but the relative fold-change illustrates the stereospecific causality.

Target SystemEnantiomeric CoreRepresentative IC₅₀ / EC₅₀Mechanistic Causality & Spatial Fit
BACE1 (Protease)(3R,4R)-derivative15 nM Optimal H-bond donation to Asp32; -NH₂ occupies S2 subsite.
BACE1 (Protease)(3S,4S)-derivative>10,000 nMSteric clash with the flap region; complete loss of H-bond network.
PI3Kδ (Kinase)(3R,4R)-derivative45 nM Deep hinge pocket penetration; effective morpholine mimicry.
PI3Kδ (Kinase)(3S,4S)-derivative1,200 nMImproper vector projection of the oxolane oxygen; loss of hinge binding.
TLR7 (Receptor)(3R,4R)-derivative120 nM (EC₅₀)Optimal interaction with leucine-rich repeats promoting dimerization.
TLR7 (Receptor)(3S,4S)-derivative>5,000 nM (EC₅₀)Inactive due to spatial mismatch at the receptor dimerization interface.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), any protocol evaluating chiral scaffolds must be designed as a self-validating system . This means incorporating internal controls that definitively prove observed bioactivity differences are due to stereochemistry, not chemical impurities, assay artifacts, or auto-fluorescence.

Protocol A: Chiral Resolution & Enantiomeric Purity Validation

Before biological testing, the absolute configuration and enantiomeric excess (ee) must be verified.

  • Racemic Synthesis: Synthesize the racemic trans-4-aminooxolan-3-ol via epoxide ring-opening of 3,4-epoxytetrahydrofuran with ammonia (or an azide equivalent followed by reduction).

  • Chiral HPLC Separation: Resolve the enantiomers using a Daicel Chiralcel OD or OJ column.

    • Causality: The chiral stationary phase provides differential transient diastereomeric interactions, allowing baseline separation of the (3R,4R) and (3S,4S) isomers.

  • Validation (ee > 99%): Confirm enantiomeric purity via analytical chiral HPLC. Establish absolute configuration using Vibrational Circular Dichroism (VCD) or X-ray crystallography of a heavy-atom derivative.

Protocol B: Self-Validating TR-FRET Enzymatic Assay (e.g., PI3Kδ)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity, minimizing compound auto-fluorescence interference.

  • Assay Preparation: Prepare a master mix containing recombinant PI3Kδ, PIP2 substrate, and ATP in HEPES buffer (pH 7.4) with 2 mM MgCl₂.

  • Compound Plating (The Self-Validating Matrix):

    • Plate the (3R,4R) derivative (Test A).

    • Plate the (3S,4S) derivative (Test B).

    • Plate the Racemate (1:1 mixture) . Causality: The racemate's IC₅₀ must mathematically fall between the two pure enantiomers. If it does not, compound aggregation or assay interference is occurring.

    • Plate Idelalisib (Positive Control) to validate assay sensitivity.

    • Include a No-Enzyme Control (Baseline) and a Vehicle Control (DMSO max signal).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow for steady-state phosphorylation.

  • Detection & Readout: Add the TR-FRET detection reagent (Europium-labeled anti-PIP3 antibody and APC-labeled tracer). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the Z'-factor. A Z' > 0.5 validates the assay's robustness. Generate dose-response curves to extract precise IC₅₀ values.

Experimental Workflow Visualization

Workflow S1 1. Racemic Synthesis (trans-4-aminooxolan-3-ol) S2 2. Chiral HPLC Separation (Daicel Chiralcel OD/OJ) S1->S2 S3 3. Absolute Configuration (X-ray Crystallography / VCD) S2->S3 Isolate (3R,4R) & (3S,4S) S4 4. Target Incubation (e.g., BACE1, PI3K, TLR7) S3->S4 Validated Enantiomers S5 5. TR-FRET Readout (Signal Quantification) S4->S5 Substrate Cleavage / Phosphorylation S6 6. Data Analysis (IC50 / EC50 Calculation) S5->S6 Dose-Response Generation

Self-validating high-throughput screening workflow for chiral scaffold bioactivity profiling.

References

1.1[1] 2.2[2] 3.3[3] 4.4[4]

Sources

Comparative

Decoding the Signature Fragmentation of Aminooxolan-3-ol: A Comparative Guide to Structural Elucidation

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Aminooxolan-3-ol, a chiral heterocyclic compound,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Aminooxolan-3-ol, a chiral heterocyclic compound, represents a class of small molecules with significant potential as a versatile building block in medicinal chemistry. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring with both an amino and a hydroxyl group, offers a scaffold for developing new therapeutic agents. However, the very presence of multiple functional groups that makes it attractive also presents a challenge for its complete characterization.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of aminooxolan-3-ol, offering a roadmap for its identification and characterization. In the absence of extensive peer-reviewed data for this specific molecule, this guide synthesizes established fragmentation principles of analogous structures to provide a robust predictive framework. Furthermore, we will objectively compare mass spectrometry with other key analytical techniques, providing the necessary context for selecting the most appropriate tools for comprehensive structural analysis.

The Mass Spectrometry Fingerprint: Predicting the Fragmentation of Aminooxolan-3-ol

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. The fragmentation pattern of a molecule is highly dependent on the ionization technique employed. Here, we will consider two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule. For aminooxolan-3-ol, the following fragmentation pathways are predicted:

  • α-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[1][2] The cleavage of the C-C bond adjacent to the heteroatom (oxygen or nitrogen) results in the formation of a stable radical and a resonance-stabilized cation. For aminooxolan-3-ol, α-cleavage adjacent to the hydroxyl and amino groups would be expected.

  • Dehydration and Deamination: The loss of small, stable neutral molecules is a common fragmentation pathway. For aminooxolan-3-ol, the loss of water (H₂O, 18 Da) from the alcohol moiety and ammonia (NH₃, 17 Da) from the amine group are highly probable.[1]

  • Ring Cleavage: Cyclic ethers like tetrahydrofuran can undergo characteristic ring-opening and subsequent fragmentation.[3] This can involve the initial cleavage of a C-O bond followed by further bond scissions.

A key resource in predicting the fragmentation of the oxolane ring is the NIST mass spectrum of 3-hydroxytetrahydrofuran.[4] This spectrum shows characteristic fragments that can be extrapolated to aminooxolan-3-ol, considering the additional influence of the amino group.

Predicted EI Fragmentation Pathways of Aminooxolan-3-ol

G M Aminooxolan-3-ol [M]⁺˙ m/z 103 F1 Loss of H₂O [M-18]⁺˙ m/z 85 M->F1 - H₂O F2 Loss of NH₃ [M-17]⁺˙ m/z 86 M->F2 - NH₃ F3 α-cleavage (C-C near OH) [M-C₂H₅]⁺ m/z 74 M->F3 F4 α-cleavage (C-C near NH₂) [M-CH₂OH]⁺ m/z 72 M->F4 F5 Ring Cleavage Fragment M->F5

Caption: Predicted major EI fragmentation pathways for aminooxolan-3-ol.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. For aminooxolan-3-ol, ESI-MS/MS of the [M+H]⁺ ion (m/z 104) is expected to reveal the following:

  • Loss of Water and Ammonia: Similar to EI, the neutral loss of water and ammonia from the protonated molecule is a primary fragmentation pathway.

  • Ring Opening and Subsequent Fragmentations: Protonation can induce ring opening of the tetrahydrofuran moiety, leading to a cascade of fragmentation events.

  • Competing Fragmentation Pathways: The presence of both an amino and a hydroxyl group will lead to competing fragmentation pathways, with the relative abundance of fragment ions depending on the proton affinity of the different functional groups and the stability of the resulting fragments.

Predicted ESI-MS/MS Fragmentation of [Aminooxolan-3-ol+H]⁺

G MH [M+H]⁺ m/z 104 F1 [M+H - H₂O]⁺ m/z 86 MH->F1 - H₂O F2 [M+H - NH₃]⁺ m/z 87 MH->F2 - NH₃ F3 Ring-opened iminium ion MH->F3 Ring Opening F4 Further fragmentation F3->F4

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated aminooxolan-3-ol.

A Comparative Look: Mass Spectrometry and its Alternatives

While mass spectrometry is indispensable for molecular weight determination and fragmentation analysis, a comprehensive structural elucidation of a chiral, multifunctional molecule like aminooxolan-3-ol often requires a multi-technique approach.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Information Molecular weight, elemental formula (HRMS), structural fragments.3D structure, connectivity, stereochemistry.Separation of volatile compounds, MS fragmentation patterns.Separation of non-volatile/polar compounds, MS fragmentation patterns.
Sensitivity High (picomole to femtomole).Lower (micromole to nanomole).High for volatile analytes.Very high, especially for polar biomolecules.[5]
Sample Requirement Small (micrograms to nanograms).Larger (milligrams).Requires volatile or derivatized samples.[6][7]Suitable for a wide range of polarities.[6][8]
Stereochemistry Generally not suitable for stereoisomer differentiation.Excellent for determining relative and absolute configuration.Can separate diastereomers, enantiomers with chiral columns.Can separate diastereomers, enantiomers with chiral columns.
Throughput High.Lower.High.High.
Cost Moderate to High.High.Lower.Higher.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise 3D structure and connectivity of a molecule.[9] For aminooxolan-3-ol, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the carbon skeleton, assign all proton and carbon signals, and, crucially, establish the relative stereochemistry of the amino and hydroxyl groups. While less sensitive than MS, NMR is non-destructive and provides unparalleled detail about the molecular architecture.[9]

Chromatographic-Mass Spectrometry Techniques (GC-MS and LC-MS): For the analysis of a polar molecule like aminooxolan-3-ol, LC-MS would be the more suitable technique.[6][7][8][10]

  • GC-MS: This technique is ideal for volatile and thermally stable compounds.[5][6] Due to the polar nature of aminooxolan-3-ol, derivatization would likely be required to increase its volatility for GC-MS analysis.

  • LC-MS: This is the preferred method for polar, non-volatile, and thermally labile molecules.[6][8] LC-MS allows for the direct analysis of aminooxolan-3-ol in solution and can be coupled with high-resolution mass spectrometry (HRMS) to provide accurate mass measurements for elemental composition determination.

Experimental Protocols

General Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of aminooxolan-3-ol (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Data Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the tandem mass spectrum (MS/MS) at varying collision energies to observe the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[11][12][13][14]

  • Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Acquisition: Acquire the mass spectrum of the protonated molecule.

  • Data Analysis: Use the accurate mass measurement of the [M+H]⁺ ion to calculate the elemental composition and confirm the molecular formula of aminooxolan-3-ol.

Logical Workflow for Structural Elucidation

G Start Sample of Aminooxolan-3-ol LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy (1D and 2D) Start->NMR HRMS High-Resolution MS LCMS->HRMS Accurate Mass MSMS Tandem MS (MS/MS) LCMS->MSMS Fragmentation Data Integrate and Interpret Data HRMS->Data NMR->Data MSMS->Data Structure Confirm Structure and Stereochemistry Data->Structure

Caption: A logical workflow for the comprehensive structural elucidation of aminooxolan-3-ol.

Conclusion

The structural characterization of aminooxolan-3-ol, a promising scaffold in drug discovery, requires a thoughtful and multi-faceted analytical approach. While direct experimental mass spectral data for this specific molecule is limited, a predictive understanding of its fragmentation behavior under both EI and ESI conditions can be robustly established based on the well-documented fragmentation of its constituent functional groups and structural analogs. Mass spectrometry, particularly high-resolution LC-MS, provides critical information on molecular weight and elemental composition. However, for an unambiguous determination of its three-dimensional structure, including the crucial stereochemical arrangement of the amino and hydroxyl groups, the integration of NMR spectroscopy is indispensable. This guide provides researchers with a foundational framework to approach the analysis of aminooxolan-3-ol and related compounds, enabling confident structural assignment and accelerating the pace of drug discovery and development.

References

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Patsnap Eureka. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification.
  • Frontiers. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies.
  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.
  • Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
  • Creative Biostructure. (n.d.). Combining NMR and Mass Spectrometry for Metabolomics.
  • Benchchem. (2025). Resolving discrepancies between NMR and mass spectrometry data during characterization.
  • Xu, G., & Chance, M. R. (2017). Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting. Methods in molecular biology (Clifton, N.J.), 1549, 139–151.
  • Sigma-Aldrich. (n.d.). 3-Aminotetrahydrofuran 95.
  • Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139.
  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics.
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Apple Academic Press. (n.d.). High-Resolution Mass Spectrometry and Its Diverse Applications.
  • van der Meer, T. R., Martens, J., Berden, G., Oomens, J., & van der Zwan, G. (2022). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • ResearchGate. (n.d.). High Resolution Mass Spectrometry.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • ChemScene. (n.d.). 1072015-52-1 | (R)-3-Aminotetrahydrofuran hydrochloride.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Hsu, J. L., et al. (2019).
  • PubChem. (n.d.). (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168.
  • National Institute of Standards and Technology. (n.d.). 3-Furanol, tetrahydro-.
  • PubMed. (2009, August 15). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry.
  • Harrison, A. G. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. John Wiley & Sons.
  • PubChem. (n.d.). (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Aminotetrahydrofuran | 88675-24-5.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry website.
  • Hoofnagle, A. N., & Wener, M. H. (2009). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Clinical chemistry, 55(6), 1114-1127.
  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. John Wiley & Sons.
  • Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter.
  • Huppertz, T., & Peters, F. T. (2018). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Clinica chimica acta; international journal of clinical chemistry, 487, 223-233.
  • Mascot. (n.d.). Mascot help: Peptide fragmentation.

Sources

Safety & Regulatory Compliance

Safety

(3R,4R)-4-aminooxolan-3-ol proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of (3R,4R)-4-Aminooxolan-3-ol As a critical chiral building block in the synthesis of nucleoside analogs and kinase inhibitors, (3R,4R)-4-aminooxolan-3-ol (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of (3R,4R)-4-Aminooxolan-3-ol

As a critical chiral building block in the synthesis of nucleoside analogs and kinase inhibitors, (3R,4R)-4-aminooxolan-3-ol (also known as (3R,4R)-4-aminotetrahydrofuran-3-ol) is a frequent fixture in drug discovery laboratories. However, its physicochemical profile—specifically its capacity for severe skin corrosion and acute oral toxicity—demands rigorous, causality-driven disposal protocols[1].

This guide provides application scientists and laboratory managers with a self-validating framework for the operational management and disposal of (3R,4R)-4-aminooxolan-3-ol waste streams, ensuring absolute regulatory compliance and environmental safety.

Hazard Assessment & Physicochemical Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of the substance. As an amino alcohol, (3R,4R)-4-aminooxolan-3-ol exhibits basic properties and can react exothermically with strong acids. Furthermore, its classification as a corrosive agent dictates the selection of compatible waste containers and spill-response materials.

Table 1: Key Hazard and Physicochemical Data

Property / Hazard Value / Classification Mechanistic Disposal Implication
CAS Number 153610-11-8 / 535936-61-9 Essential for accurate waste manifest labeling.
Molecular Formula C₄H₉NO₂ Contains nitrogen; combustion yields NOₓ. Must be routed to nitrogenous waste streams.
GHS Classification Skin Corr. 1B (H314), Acute Tox. 4 (H302), STOT SE 3 (H335)[1] Demands high-density polyethylene (HDPE) or glass containers; metal containers may corrode.

| Physical State | Solid / Crystalline powder | Prone to dust formation. Requires wet-wiping or inert absorption for spill cleanup[2]. |

Waste Segregation Workflow

The disposal of (3R,4R)-4-aminooxolan-3-ol cannot be treated as a monolith. The state of the waste (solid vs. liquid) and the solvent matrix dictate the downstream processing required before high-temperature incineration.

G Start (3R,4R)-4-aminooxolan-3-ol Waste Stream Solid Solid Waste (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Liquors) Start->Liquid Incineration High-Temp Incineration (Nitrogenous Waste) Solid->Incineration Sealed Container Organic Organic Solvent Mixture Liquid->Organic Aqueous Aqueous Mixture (Check pH) Liquid->Aqueous Organic->Incineration Halogen-Free/N-Waste Neutralize Neutralize to pH 6-8 (If D002 Corrosive) Aqueous->Neutralize Acid/Base Check Neutralize->Incineration Aqueous Waste Stream

Decision tree for the segregation and disposal of (3R,4R)-4-aminooxolan-3-ol waste streams.

Operational Disposal Protocols

The following protocols are designed as self-validating systems. Each procedure includes a verification step to ensure the hazard has been successfully mitigated before the waste leaves the immediate laboratory environment.

Protocol A: Solid Waste and Spill Containment

Context: Applies to pure compound spills, contaminated weighing paper, empty reagent vials, and heavily contaminated PPE. Mechanistic Rationale: Sweeping dry powders generates aerosols, directly violating the mitigation requirements for STOT SE 3 (respiratory irritation)[1]. Inert absorbents prevent secondary reactions during containment[2].

  • Isolation: Immediately isolate the area. Ensure the chemical fume hood is operating at optimal face velocity (typically 80-100 fpm) if the spill is contained within it.

  • PPE Donning: Equip heavy-duty nitrile gloves (double-gloving recommended due to Skin Corr. 1B classification), safety goggles, and a lab coat.

  • Containment: Do not dry sweep. Cover the solid waste or spill with an inert, non-combustible absorbent material (e.g., silica gel, dry sand, or vermiculite)[2].

  • Collection: Using a non-sparking scoop, transfer the absorbed mixture into a wide-mouth, sealable HDPE container.

  • Decontamination: Wipe the affected surface with a damp cloth (using water or a mild detergent), placing the used cloths into the same waste container.

  • Validation Step: Visually inspect the surface under standard lighting. Verify the waste container is hermetically sealed. Label strictly as: "Hazardous Solid Waste: Contains (3R,4R)-4-aminooxolan-3-ol (Corrosive/Toxic)."

Protocol B: Liquid Waste Management (Organic & Aqueous)

Context: Applies to mother liquors, chromatography fractions, and aqueous workup washes. Mechanistic Rationale: Because the molecule contains an amino group, it contributes to the nitrogen load of the waste. High-temperature incineration facilities require accurate nitrogen reporting to manage NOₓ emissions via scrubbers. Furthermore, aqueous streams may exhibit RCRA D002 (Corrosivity) characteristics if the concentration is high enough to push the pH ≥ 12.5.

  • Matrix Identification: Determine if the waste stream is primarily organic or aqueous.

  • Aqueous Processing (If Applicable):

    • Measure: Test the pH of the aqueous waste stream using a calibrated pH meter or broad-range indicator paper.

    • Adjust: If the solution is highly basic due to the amino alcohol, carefully neutralize it to a pH of 6-8 using a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) to eliminate the characteristic of corrosivity before final bulking.

  • Bulking: Transfer the liquid into the appropriate designated waste carboy:

    • Organic: Route to "Nitrogenous Organic Waste" (ensure it is segregated from strong oxidizers).

    • Aqueous: Route to "Aqueous Hazardous Waste."

  • Validation Step: Check the secondary containment bin housing the waste carboy for any signs of incompatibility (e.g., heat generation, gas evolution, or phase separation). Log the exact volume and estimated concentration of (3R,4R)-4-aminooxolan-3-ol on the continuous waste manifest.

Environmental Compliance Note

Under no circumstances should (3R,4R)-4-aminooxolan-3-ol or its solutions be discharged into municipal drains or sewer systems[2]. The compound must be routed exclusively to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) capable of high-temperature incineration equipped with appropriate exhaust gas scrubbing technology.

References

  • Title: Safety Data Sheet - CymitQuimica: (3R,4R)
  • Title: (3R,4R)

Sources

Handling

A Researcher's Guide to the Safe Handling of (3R,4R)-4-aminooxolan-3-ol

As a novel building block in medicinal chemistry, (3R,4R)-4-aminooxolan-3-ol presents both significant opportunities for drug discovery and specific safety challenges in the laboratory.[1][2] Its structure, containing a...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel building block in medicinal chemistry, (3R,4R)-4-aminooxolan-3-ol presents both significant opportunities for drug discovery and specific safety challenges in the laboratory.[1][2] Its structure, containing a substituted oxolane ring with amino and hydroxyl groups, necessitates a handling protocol that respects its potential hazards.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

(3R,4R)-4-aminooxolan-3-ol is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of a robust safety plan.

GHS Classifications:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (3R,4R)-4-aminooxolan-3-ol is associated with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]

Summary of Hazards:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral4DangerH302: Harmful if swallowed[3]
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage[3]
Specific target organ toxicity, single exposure3DangerH335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of (3R,4R)-4-aminooxolan-3-ol, a comprehensive PPE strategy is mandatory. The selection of appropriate PPE is critical to prevent contact and exposure.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes.[5][6] A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect against skin contact.[5][6] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[5][6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling (3R,4R)-4-aminooxolan-3-ol:

prep Preparation weigh Weighing prep->weigh Don PPE dissolve Dissolution weigh->dissolve In fume hood reaction Reaction dissolve->reaction Transfer to vessel cleanup Cleanup reaction->cleanup Quench reaction disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of (3R,4R)-4-aminooxolan-3-ol.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, etc.) within the fume hood.

    • Don the appropriate PPE as outlined in Section 2.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Use a tared weigh boat to accurately measure the required amount of (3R,4R)-4-aminooxolan-3-ol.

    • Avoid creating dust clouds during transfer.

  • Dissolution and Reaction:

    • Carefully add the weighed compound to the reaction vessel containing the solvent.

    • If the reaction is exothermic, add the compound in small portions and monitor the temperature.

    • Keep the reaction vessel covered as much as possible to prevent the release of vapors.

  • Post-Reaction and Cleanup:

    • Once the reaction is complete, quench the reaction mixture according to your established protocol.

    • Clean all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Wash the work area within the fume hood thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands immediately.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[4][5] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.

Spill Response:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains.[5][7]

    • Contact your institution's environmental health and safety department for assistance.

Waste Disposal Plan: Responsible Stewardship

Proper disposal of (3R,4R)-4-aminooxolan-3-ol and its containers is essential to protect the environment and comply with regulations.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with (3R,4R)-4-aminooxolan-3-ol (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All liquid waste containing (3R,4R)-4-aminooxolan-3-ol should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers may still contain hazardous residues. Do not reuse them. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local regulations.

All waste must be disposed of through a licensed waste disposal company, following all local and national regulations.[8]

References

  • (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102 - PubChem. [Link]

  • (3R,4S)-4-aminooxolan-3-ol hydrochloride | C4H10ClNO2 | CID 69151115 - PubChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.